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  • Product: 1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride
  • CAS: 2402830-27-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromophenyl)prop-2-yn-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride. As a member...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride. As a member of the propargylamine class of compounds, this molecule holds significant potential in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical properties, synthesis, reactivity, and potential applications. Due to the limited availability of specific experimental data for this particular compound, this guide also extrapolates expected properties based on the well-established chemistry of related propargylamines and bromophenyl derivatives. This guide is intended to serve as a valuable resource for researchers and developers working with this and similar molecules, providing a foundation for further investigation and application.

Introduction

Propargylamines are a versatile class of organic compounds characterized by an amino group attached to a propargyl moiety (a prop-2-yn-1-yl group). Their unique structural feature, the presence of a reactive terminal alkyne in proximity to a nitrogen atom, imparts a rich and diverse reactivity profile. This has led to their extensive use as building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1][2] Several propargylamine derivatives have found clinical applications, most notably as inhibitors of monoamine oxidase (MAO) for the treatment of neurodegenerative diseases.[3][4]

The subject of this guide, 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride, incorporates a brominated phenyl ring, a feature known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine atom can influence lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a detailed analysis of the chemical properties of this specific molecule, offering insights into its potential for further development.

Chemical and Physical Properties

While specific experimental data for 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride is not extensively available in the public domain, we can infer many of its properties from data on the free base and related compounds.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source/Comment
Chemical Formula C₉H₈BrNC₉H₉BrClNCalculated
Molecular Weight 210.07 g/mol 246.53 g/mol Calculated
CAS Number 1420792-57-9Not available[5]
Appearance Likely a solidExpected to be a white to off-white crystalline solidBased on similar compounds[6][7]
Melting Point Not availableExpected to be in the range of 170-190 °CBased on propargylamine hydrochloride (179-182 °C)[6][7]
Solubility Not availableExpected to be soluble in water and polar organic solvents like methanol and ethanol.[6][7][8]The hydrochloride salt form increases aqueous solubility.
pKa Not availableEstimated to be around 8-9 for the protonated amine.Based on typical pKa values for primary amines.[9]
Spectroscopic Properties (Predicted)
  • ¹H NMR:

    • Aromatic protons on the 3-bromophenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm).

    • The methine proton (CH-NH₂) would likely be a singlet or a multiplet depending on coupling with the amine protons and the acetylenic proton.

    • The methylene protons of the propargyl group would appear as a doublet.

    • The acetylenic proton (C≡C-H) would be a triplet.

    • The amine protons (-NH₃⁺) would likely appear as a broad singlet.

  • ¹³C NMR:

    • Signals for the carbons of the 3-bromophenyl ring would be observed in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine showing a characteristic shift.

    • The two sp-hybridized carbons of the alkyne would have distinct chemical shifts.

    • The methine carbon and the methylene carbon would also be present.

  • FT-IR:

    • A characteristic sharp peak for the terminal alkyne C-H stretch around 3300 cm⁻¹.

    • A weak C≡C stretch around 2100-2200 cm⁻¹.

    • N-H stretching bands for the ammonium salt in the region of 3000-3200 cm⁻¹.

    • C-N stretching vibrations.

    • Aromatic C-H and C=C stretching bands.

    • A C-Br stretching vibration in the fingerprint region.

  • Mass Spectrometry:

    • The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

    • Fragmentation would likely involve the loss of the amino group, the propargyl group, and cleavage of the bond between the phenyl ring and the amine-containing side chain.

Synthesis and Reactivity

Synthetic Approaches

Propargylamines are commonly synthesized through several established methods. The most prevalent is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which is a one-pot, three-component condensation. For 1-(3-Bromophenyl)prop-2-yn-1-amine, this would involve the reaction of 3-bromobenzaldehyde, an amine source (such as ammonia or a protected amine), and a terminal alkyne.

Experimental Protocol: A³ Coupling for Propargylamine Synthesis (General)

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq.), the amine (1.2 eq.), and the terminal alkyne (1.5 eq.) in a suitable solvent (e.g., toluene, DMF, or solvent-free).

  • Catalyst Addition: Introduce a catalyst, typically a copper(I) salt (e.g., CuI, CuBr, CuCl) or other transition metal catalysts.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to elevated temperatures) for a designated period (typically a few hours to 24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble with dry HCl gas or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.

G cluster_reactants Reactants cluster_reaction A³ Coupling cluster_products Products aldehyde 3-Bromobenzaldehyde catalyst Catalyst (e.g., CuI) aldehyde->catalyst amine Amine Source amine->catalyst alkyne Acetylene Gas alkyne->catalyst free_base 1-(3-Bromophenyl)prop-2-yn-1-amine catalyst->free_base Reaction solvent Solvent reaction_conditions Temperature & Time hcl_salt 1-(3-Bromophenyl)prop-2-yn-1-amine HCl free_base->hcl_salt HCl Treatment

Caption: General workflow for the synthesis of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride via A³ coupling.

Reactivity

The reactivity of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride is governed by the functional groups present: the primary amine, the terminal alkyne, and the bromophenyl ring.

  • Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The hydrochloride salt protects the amine from some of these reactions, and the free base can be generated by treatment with a mild base.

  • Alkyne Group: The terminal alkyne is a versatile functional group that can participate in:

    • Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

    • Sonogashira Coupling: The C-H bond of the terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper catalyst.

    • Mannich-type Reactions: The acidic proton of the alkyne can be removed to form an acetylide, which can then act as a nucleophile.

    • Cyclization Reactions: The alkyne can participate in various intramolecular and intermolecular cyclization reactions to form heterocyclic compounds.[10]

  • Bromophenyl Group: The bromine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution under certain conditions or can participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for further diversification of the molecule.

Potential Applications

While specific applications for 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride have not been extensively reported, its structural motifs suggest potential in several areas of research and development.

Medicinal Chemistry

The propargylamine scaffold is a well-known pharmacophore, particularly for its ability to act as a monoamine oxidase (MAO) inhibitor.[3][4] The presence of the bromophenyl group could enhance its potency or selectivity for MAO-A or MAO-B. Furthermore, propargylamines have been investigated for their potential as anticancer agents.[1] The bromophenyl moiety is also a common feature in a variety of biologically active compounds, and its inclusion may lead to novel therapeutic agents.[11][12][13][14]

G cluster_core Core Structure cluster_applications Potential Applications core 1-(3-Bromophenyl)prop-2-yn-1-amine maoi MAO Inhibitors core->maoi Neuropharmacology anticancer Anticancer Agents core->anticancer Oncology heterocycle Heterocycle Synthesis core->heterocycle Synthetic Chemistry materials Materials Science core->materials Polymer & Surface Chemistry

Sources

Exploratory

Engineering Selectivity: The Structure-Activity Relationship (SAR) of Brominated Propargylamines in Neuropharmacology

Executive Overview Propargylamines represent a privileged pharmacophore in neuropharmacology, primarily recognized for their role as mechanism-based, irreversible inhibitors of Monoamine Oxidase B (MAO-B). Drugs such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Propargylamines represent a privileged pharmacophore in neuropharmacology, primarily recognized for their role as mechanism-based, irreversible inhibitors of Monoamine Oxidase B (MAO-B). Drugs such as selegiline and rasagiline utilize the alkyne moiety to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site 1. However, the next generation of neurotherapeutics demands highly tuned selectivity and multi-target capabilities.

As an application scientist, optimizing this scaffold requires precise steric and electronic tuning. Halogenation—specifically bromination—has emerged as a powerful tool in SAR optimization. This whitepaper dissects the mechanistic causality behind brominated propargylamines, detailing how strategic bromine placement alters lipophilicity, dictates enzyme isoform selectivity (MAO-A vs. MAO-B), and enables the design of Multi-Target-Directed Ligands (MTDLs) for neurodegenerative diseases.

Mechanistic Foundation: Covalent FAD Modification

Before manipulating the scaffold, one must understand the baseline mechanism of action. Propargylamines are suicide inhibitors. Upon entry into the MAO active site, the enzyme attempts to oxidatively deaminate the amine. This catalytic processing generates a highly reactive intermediate that undergoes nucleophilic attack by the N(5) atom of the oxidized FAD cofactor, resulting in an irreversible covalent flavin-inhibitor adduct 2.

G A Brominated Propargylamine B MAO-B Active Site Entry A->B C Hydrophobic Cavity Alignment (Halogen Bonding) B->C D FAD Cofactor (Oxidized) C->D E Nucleophilic Attack at N(5) D->E F Irreversible Covalent Adduct (Enzyme Inactivation) E->F

Fig 1: Covalent inhibition pathway of MAO-B by brominated propargylamines via FAD N(5) modification.

The SAR Dynamics of Bromination

The introduction of a bromine atom into the propargylamine scaffold (typically on an adjacent aryl ring or linker) fundamentally alters the molecule's interaction with the target enzyme through three distinct physicochemical vectors:

Lipophilicity and Halogen Bonding

MAO-B possesses a highly hydrophobic, bipartite active site cavity. Bromine, being a heavy and highly polarizable halogen, significantly increases the overall partition coefficient (LogP) of the molecule. This drives the inhibitor deeper into the hydrophobic pocket. Furthermore, the polarizability of bromine allows it to act as a Lewis acid, forming highly directional halogen bonds with electron-rich backbone carbonyls (Lewis bases) within the MAO-B active site, stabilizing the pre-covalent encounter complex 1.

The Quaternization Phenomenon: Inversion of Selectivity

A fascinating SAR anomaly occurs when the tertiary amine of a propargylamine is alkylated to form a quaternary ammonium salt. In standard N-methylpropargylamines (like deprenyl), the molecule is highly selective for MAO-B. However, converting these to quaternary salts results in a complete inversion of selectivity, transforming them into potent MAO-A inhibitors 2.

  • Causality: MAO-B's active site is strictly hydrophobic and electrostatically repels the permanent positive charge of the quaternary ammonium ion. Conversely, primary sequence and hydropathy analyses reveal that MAO-A contains a unique hydrophilic and electrophilic region capable of stabilizing the charged quaternary salt 2.

Multi-Target-Directed Ligands (MTDLs)

In the pursuit of Alzheimer's therapeutics, brominated propargylamines are fused with other pharmacophores (like coumarins or phenols) to create MTDLs. For example, the synthesis of 4-bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol yielded a compound capable of dual inhibition: targeting both MAO-B and cholinesterases (AChE/BuChE) 3, 4. The bromine atom at the para position of the phenol ring provides the necessary steric bulk to occlude the peripheral anionic site (PAS) of acetylcholinesterase, while the propargylamine tail extends into the catalytic active site.

Quantitative SAR Data

The following table summarizes the quantitative impact of bromination and structural modification on MAO isoform selectivity.

Compound Name / ModificationMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity ProfileReference
Selegiline (Deprenyl) > 10.0~ 0.03Highly MAO-B Selective3
4-Bromodeprenyl > 10.0~ 0.08Retains MAO-B Selectivity2
Deprenyl Quaternary Salt ~ 1.5> 100.0Inverted to MAO-A Selective2
4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol ≈ 10.03.95Dual MAO-B / ChE Inhibitor4
3-Bromomethyl-7-substituted Coumarin 0.361.20MAO-A Leaning[[5]]()

Experimental Methodologies: Synthesis & Validation

To ensure rigorous scientific integrity, all experimental protocols must be self-validating. Below are the optimal workflows for synthesizing brominated propargylamines and validating their irreversible MAO-B inhibition.

G S1 1. Reductive Amination S2 2. Compound Purification S1->S2 S3 3. MAO-B Incubation S2->S3 S4 4. Kynuramine Addition S3->S4 S5 5. Fluorescence Detection S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis and in vitro MAO-B inhibition assay.

Protocol: Synthesis via Reductive Amination

Objective: Synthesize a brominated aryl-propargylamine derivative.

  • Imine Formation: Dissolve 1.0 eq of the brominated aryl aldehyde (e.g., 4-bromobenzaldehyde) and 1.2 eq of propargylamine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

    • Causality Check: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups render it a milder reducing agent. It selectively reduces the transient imine without inadvertently reducing unreacted aldehyde starting material.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the organic layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure brominated propargylamine.

Protocol: Fluorometric MAO-B Inhibition & Reversibility Assay

Objective: Quantify IC₅₀ and validate the irreversible covalent binding mechanism.

  • Enzyme Incubation: In a 96-well black opaque plate, incubate recombinant human MAO-B (5 µg/mL) with varying concentrations of the synthesized brominated propargylamine (0.01 µM to 100 µM) in potassium phosphate buffer (0.1 M, pH 7.4) for 30 minutes at 37°C.

  • Substrate Addition: Add kynuramine (final concentration 50 µM) to initiate the reaction.

    • Causality Check: Kynuramine is utilized because it is a non-fluorescent substrate. Upon oxidative deamination by MAO-B, it spontaneously cyclizes to 4-hydroxyquinoline, a highly fluorescent molecule, allowing for sensitive, real-time kinetic tracking.

  • Detection: Read fluorescence continuously for 30 minutes (Excitation: 310 nm, Emission: 400 nm). Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression analysis.

  • Self-Validation (Dialysis for Reversibility): To prove the mechanism is irreversible (covalent FAD modification), take the enzyme-inhibitor complex at 10x IC₅₀ concentration and dialyze it against 100 volumes of buffer for 24 hours at 4°C.

    • Outcome: If the inhibitor is reversible, enzymatic activity will recover post-dialysis. Brominated propargylamines will show near-zero recovery, internally validating the suicide-inhibition mechanism.

Sources

Foundational

The Role of 1-(3-Bromophenyl)prop-2-yn-1-amine in Monoamine Oxidase (MAO) Inhibition: A Technical Whitepaper

Prepared by: Senior Application Scientist, Neuropharmacology & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Monoamine oxidases (MAO-A and MAO-B)...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of biogenic and dietary amines. Their dysregulation is a primary driver in the pathogenesis of neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. Over the past few decades, the propargylamine pharmacophore has emerged as the gold standard for irreversible, mechanism-based MAO inhibition.

This whitepaper provides an in-depth technical analysis of 1-(3-Bromophenyl)prop-2-yn-1-amine (CAS 1420792-57-9) 1, a highly functionalized primary propargylamine. By combining a terminal alkyne with a halogenated aryl ring, this scaffold offers unique steric and electronic properties. We will dissect the causality behind its mechanism of action, explore its structure-activity relationship (SAR), and provide self-validating experimental workflows for evaluating its inhibitory kinetics.

Mechanistic Causality: Suicide Inhibition via FAD Covalent Binding

To understand why 1-(3-Bromophenyl)prop-2-yn-1-amine is a potent tool in neuropharmacology, we must examine the atomic-level causality of its interaction with MAO. Propargylamines do not merely block the active site; they actively hijack the enzyme's own catalytic machinery to destroy its function—a process known as suicide (or mechanism-based) inhibition.

The Catalytic Hijack

MAO enzymes utilize a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor to oxidize substrates. When 1-(3-Bromophenyl)prop-2-yn-1-amine enters the hydrophobic substrate-binding cavity, the enzyme attempts to oxidize the primary amine.

According to detailed theoretical and empirical models of propargylamine binding 2, the inactivation proceeds through a highly specific sequence:

  • Hydride Abstraction: The N5 atom of the oxidized FAD cofactor abstracts a hydride anion from the α -carbon (C1) of the inhibitor.

  • Allene Formation: This abstraction forces a rapid electron rearrangement, converting the terminal alkyne into a highly reactive allene intermediate .

  • Covalent Adduct Formation: The nucleophilic allene immediately undergoes a Michael-type addition with the N5 or C4a atoms of the FAD cofactor, forming a stable, irreversible cyanine or flavin adduct 3.

Because the inhibitor is now covalently tethered to the FAD cofactor, the enzyme is permanently deactivated and must be degraded and resynthesized by the cell.

MAO_Mechanism Inhibitor 1-(3-Bromophenyl) prop-2-yn-1-amine Complex Michaelis Complex Inhibitor->Complex Binding MAO_FAD MAO Enzyme (Oxidized FAD) MAO_FAD->Complex Binding Allene Allene Intermediate Complex->Allene Hydride Abstraction Adduct Covalent Flavin Adduct Allene->Adduct Nucleophilic Attack

Fig 1: Mechanism-based irreversible inhibition of MAO by propargylamines via an allene intermediate.

Structure-Activity Relationship (SAR): The 3-Bromophenyl Advantage

While the propargylamine moiety provides the "warhead" for covalent attachment, the 1-(3-Bromophenyl) group acts as the guidance system, dictating binding affinity and isoform selectivity (MAO-A vs. MAO-B).

  • Lipophilicity & Membrane Permeability: With a calculated LogP of ~2.08, this compound possesses ideal lipophilicity for crossing the blood-brain barrier (BBB), a critical requirement for central nervous system (CNS) therapeutics.

  • Halogen Bonding: The bromine atom at the meta (3) position of the phenyl ring provides unique electronic characteristics. Bromine is highly polarizable and can form specific halogen bonds with electron-rich amino acid residues (e.g., tyrosine or cysteine) within the MAO-B bipartite cavity.

  • Steric Gating: MAO-B contains a "gating" residue (Ile199) that separates the entrance cavity from the substrate cavity. The meta-bromo substitution provides sufficient steric bulk to stabilize the inhibitor within the MAO-B cavity, often leading to enhanced selectivity over MAO-A, which has a shorter, wider active site.

Self-Validating Experimental Protocols

To rigorously evaluate 1-(3-Bromophenyl)prop-2-yn-1-amine, we must employ assays that not only measure potency but also validate the mechanism of action. The following protocols are designed as self-validating systems —they contain internal logical checks to ensure data integrity.

Protocol 1: Continuous Fluorometric MAO Inhibition Assay

Causality: Traditional radiometric assays require end-point measurements and radioactive waste management. We utilize a coupled Amplex Red fluorometric assay. MAO produces H2​O2​ during substrate deamination; Horseradish Peroxidase (HRP) uses this H2​O2​ to convert Amplex Red into highly fluorescent resorufin. This allows for real-time, continuous kinetic monitoring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute 1-(3-Bromophenyl)prop-2-yn-1-amine in DMSO, then into buffer to create a 10-point concentration-response curve (10 pM to 100 µM). Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a black 96-well microplate, add 50 µL of recombinant human MAO-A or MAO-B (5 µg/mL) to 25 µL of the inhibitor dilutions. Incubate at 37°C for exactly 30 minutes. Causality: Mechanism-based inhibitors are time-dependent; pre-incubation allows the covalent adduct to form.

  • Reaction Initiation: Add 25 µL of a substrate mixture containing 200 µM Amplex Red, 2 U/mL HRP, and 1 mM kynuramine (substrate).

  • Kinetic Read: Immediately transfer to a fluorescence microplate reader. Record fluorescence (Ex = 530 nm, Em = 590 nm) every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % remaining activity vs. log[Inhibitor] to determine the IC50​ via non-linear regression.

Assay_Workflow Prep 1. Compound Preparation Serial Dilution (10 pM - 100 µM) Incubate 2. Enzyme Pre-incubation MAO-A/B + Inhibitor (30 min, 37°C) Prep->Incubate Substrate 3. Substrate Addition Amplex Red + Kynuramine Incubate->Substrate Read 4. Fluorescence Detection Ex/Em = 530/590 nm Substrate->Read Analyze 5. Data Analysis Non-linear regression for IC50 Read->Analyze

Fig 2: Fluorometric assay workflow for evaluating MAO-A/B inhibition kinetics and IC50 values.

Protocol 2: Dialysis Reversibility Assay (Self-Validation)

Causality: How do we prove the inhibition is truly irreversible? This protocol acts as a self-validating check. If the compound is a reversible competitive inhibitor, removing the free drug will restore enzyme activity. If it is a suicide inhibitor (forming a covalent bond), activity will remain suppressed regardless of washing.

Step-by-Step Methodology:

  • Incubate MAO-B with a concentration of 1-(3-Bromophenyl)prop-2-yn-1-amine equivalent to 10×IC50​ for 60 minutes at 37°C to ensure complete enzyme saturation.

  • Transfer the reaction mixture into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO).

  • Dialyze against 1 Liter of 50 mM sodium phosphate buffer (pH 7.4) at 4°C for 24 hours, changing the buffer three times to ensure complete removal of unbound inhibitor.

  • Retrieve the dialyzed enzyme and measure residual activity using the Amplex Red assay (Protocol 1).

  • Validation Check: Compare activity to an uninhibited, dialyzed vehicle control. A lack of activity recovery confirms the irreversible, mechanism-based nature of the propargylamine scaffold.

Quantitative Data Presentation

To contextualize the efficacy of the 1-(3-Bromophenyl)prop-2-yn-1-amine scaffold, we compare its structural and pharmacological profile against clinically established MAO inhibitors.

Table 1: Comparative Pharmacological Profile of MAO Inhibitors

CompoundScaffold TypeMAO-A IC50​ (µM)MAO-B IC50​ (µM)MechanismLogP
1-(3-Bromophenyl)prop-2-yn-1-amine Primary Propargylamine~1.20~0.15Irreversible2.08
Selegiline Secondary Propargylamine16.000.01Irreversible2.60
Rasagiline Secondary Propargylamine0.120.003Irreversible1.50
Moclobemide Morpholine Derivative10.00>100.00Reversible1.20

*Note: Values for the bromophenyl derivative are representative estimates based on the halogenated primary propargylamine class to illustrate SAR trends and selectivity profiles.

Future Perspectives in Drug Development

The 1-(3-Bromophenyl)prop-2-yn-1-amine scaffold represents a highly versatile building block in medicinal chemistry. Beyond its direct use as a pharmacological probe, its primary amine and terminal alkyne groups make it an ideal candidate for Click Chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC). Researchers can utilize this molecule to design multi-target directed ligands (MTDLs)—for example, linking the MAO-inhibiting propargylamine warhead to an acetylcholinesterase (AChE) inhibitor to create dual-action therapeutics for Alzheimer's disease.

By adhering to the rigorous, self-validating biochemical protocols outlined in this guide, application scientists can confidently map the kinetic and mechanistic profiles of novel propargylamine derivatives, accelerating the pipeline of next-generation neuroprotective agents.

References

  • Tandarić, T., & Vianello, R. (2019). "Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline." ACS Chemical Neuroscience. Available at:[Link]

  • Katsamakas, S., et al. (2024). "New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review." ACS Omega / PubMed Central. Available at:[Link]

Sources

Exploratory

Literature review of prop-2-yn-1-amine derivatives containing halogenated phenyl groups

An In-depth Technical Guide to Prop-2-yn-1-amine Derivatives Containing Halogenated Phenyl Groups For Researchers, Scientists, and Drug Development Professionals Abstract The prop-2-yn-1-amine (propargylamine) scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Prop-2-yn-1-amine Derivatives Containing Halogenated Phenyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prop-2-yn-1-amine (propargylamine) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile building block for synthesizing complex heterocyclic systems and as a key pharmacophore in its own right.[2][3] When combined with a halogenated phenyl group, the resulting derivatives exhibit a fascinating spectrum of pharmacological activities. The strategic incorporation of halogens—such as fluorine, chlorine, or bromine—profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This guide provides a comprehensive literature review of these derivatives, focusing on their synthesis, characterization, and diverse biological applications, thereby offering a technical resource for professionals in drug discovery and development.

Introduction: The Synergy of Propargylamine and Halogenated Phenyl Moieties

The propargylamine motif is a privileged scaffold in drug design, most famously exemplified by irreversible monoamine oxidase B (MAO-B) inhibitors like Selegiline and Rasagiline, which are used in the treatment of Parkinson's disease.[6] The terminal alkyne group is not merely a structural feature; it is a reactive handle for covalent bond formation with enzyme cofactors or for further chemical modification.

Halogenation is a powerful and widely used strategy in medicinal chemistry to optimize lead compounds.[5] The introduction of halogen atoms to a phenyl ring can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.[4]

  • Modulate Lipophilicity: Increasing the ability of a drug to cross biological membranes.

  • Improve Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with protein targets, thereby enhancing binding potency and selectivity.

  • Alter Electronic Properties: The electron-withdrawing nature of halogens can influence the pKa of nearby functional groups, affecting ionization state and target interaction.[4]

The convergence of these two structural features—the propargylamine backbone and a halogenated phenyl ring—creates a class of compounds with significant therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.[1][7][8]

Synthetic Methodologies

The synthesis of prop-2-yn-1-amine derivatives is well-established, with several reliable methods available. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Multicomponent A³ Coupling Reaction

The most prominent and atom-economical method for synthesizing propargylamines is the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, commonly known as the A³ coupling reaction.[9][10] This one-pot synthesis is highly efficient and versatile.

The general mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide (formed from the terminal alkyne and a metal catalyst), yielding the propargylamine.

A3_Coupling A³ Coupling Reaction Scheme cluster_reactants Reactants cluster_products Product Aldehyde Halogenated Benzaldehyde Catalyst Metal Catalyst (e.g., Cu, Au, Zn) Aldehyde->Catalyst Amine Amine (R₂-NH₂) Amine->Catalyst Alkyne Terminal Alkyne (R₁-C≡CH) Alkyne->Catalyst Propargylamine Prop-2-yn-1-amine Derivative Catalyst->Propargylamine + Solvent, Temp caption General scheme of the A³ Coupling reaction.

General scheme of the A³ Coupling reaction.

Causality Behind Catalyst Choice:

  • Copper (Cu): Copper salts (e.g., CuI, CuBr) are the most common catalysts. Copper effectively activates the terminal C-H bond of the alkyne, facilitating the formation of the copper acetylide intermediate necessary for nucleophilic attack.[6]

  • Gold (Au): Gold catalysts, such as AuBr₃, are also highly effective and can offer different substrate scope and milder reaction conditions. Gold's high affinity for alkynes promotes the key C-C bond formation.[6]

  • Zinc (Zn): Catalysts like [Zn(l-proline)₂] have been developed as heterogeneous and reusable options, aligning with green chemistry principles.[10]

Studies have shown that aromatic aldehydes bearing electron-withdrawing groups, such as halogens, often exhibit high reactivity and lead to excellent product yields in A³ coupling reactions.[10]

Nucleophilic Substitution with Propargyl Halides

A more traditional and straightforward approach involves the Sₙ2 reaction between a halogenated aniline or phenol derivative and a propargyl halide, typically propargyl bromide.[8][11]

This method is particularly useful for synthesizing N-aryl or O-aryl propargylamine derivatives. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF, with a mild base such as potassium carbonate (K₂CO₃) to deprotonate the amine or phenol, generating the nucleophile.[8] Electron-withdrawing groups on the phenyl ring can enhance the acidity of the N-H or O-H bond, favoring the formation of the nucleophile and promoting the reaction.[8]

Biological Activities and Structure-Activity Relationships (SAR)

The introduction of halogen atoms onto the phenyl ring of propargylamine derivatives serves as a powerful tool to modulate their biological profile. The position (ortho, meta, para) and nature (F, Cl, Br) of the halogen substituent are critical determinants of activity.

Enzyme Inhibition
  • Monoamine Oxidase (MAO) Inhibition: As previously mentioned, the propargylamine scaffold is a well-known irreversible inhibitor of MAO-B. Halogenated derivatives of selegiline and rasagiline are continuously explored to improve potency, selectivity, and pharmacokinetic properties for treating neurodegenerative diseases.[6]

  • Urease Inhibition: Certain halogenated propargyloxy benzene derivatives have demonstrated significant anti-urease activity. For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was identified as a potent urease inhibitor, suggesting potential applications in treating infections caused by urease-producing bacteria like Helicobacter pylori.[8]

Antimicrobial Activity

Halogenation is a common strategy for enhancing the potency of antimicrobial agents.[7][12] Halogenated propargylamine derivatives have shown promise in this area.

  • Antibacterial Effects: 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be a potent antibacterial agent against Bacillus subtilis.[8] The lipophilic character imparted by the halogen and methyl groups likely facilitates passage through the bacterial cell membrane.

Anticancer and Cytotoxic Activity

The antiproliferative effects of halogenated compounds are well-documented.[13] Propargylamine derivatives are no exception. The combination of the reactive alkyne group and a halogenated aromatic system can lead to compounds that interfere with cancer cell signaling pathways or induce apoptosis.

Structure-Activity Relationship (SAR) Insights

The relationship between the halogen's position and the observed biological activity is a key area of investigation.

SAR_Diagram Conceptual SAR for Halogenated Phenyl Ring Phenyl C C C C C Ortho Ortho Position - Can induce steric hindrance - Influences conformation Phenyl:c2->Ortho Phenyl:c6->Ortho Meta Meta Position - Primarily electronic effects - Less steric impact Phenyl:c3->Meta Phenyl:c5->Meta Para Para Position - Strong electronic influence - Can occupy deep pockets in receptors Phenyl:c4->Para Propargylamine To Propargylamine Moiety Phenyl:c1->Propargylamine caption Impact of halogen position on molecular properties.

Impact of halogen position on molecular properties.
  • Ortho-Substitution: Halogens at the ortho position can enforce a specific conformation by steric hindrance, which may be beneficial or detrimental to binding with a target protein.

  • Meta-Substitution: Substitution at the meta position often has a more purely electronic effect on the reactivity and properties of the aromatic ring.

  • Para-Substitution: A halogen at the para position can extend into a binding pocket and often has the strongest influence on the molecule's overall electronic character. For example, 2,5-dihalogenated phenylethanolamines (a related class) were found to be more potent β-receptor blockers than 2,4- or 3,4-dihalogenated derivatives, highlighting the importance of the substitution pattern.[14]

Experimental Protocols & Data

To ensure scientific integrity, a detailed, self-validating protocol for a representative synthesis is provided below.

Protocol: Synthesis of N-(4-Chlorophenyl)-1-phenylprop-2-yn-1-amine via A³ Coupling

This protocol describes a typical copper-catalyzed A³ coupling reaction.

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Phenylacetylene (1.02 g, 10 mmol)

  • Copper(I) Iodide (CuI) (95 mg, 0.5 mmol, 5 mol%)

  • Toluene (20 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), aniline (10 mmol), and toluene (20 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the imine intermediate.

  • Add phenylacetylene (10 mmol) followed by Copper(I) Iodide (0.5 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:4 ethyl acetate/hexane mobile phase). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Validation: Combine the pure fractions and evaporate the solvent to yield the title compound as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, comparing the data with literature values. Expected yield: 85-95%.

Summary of Biological Data

The following table summarizes representative biological activity data for this class of compounds from the literature.

Compound IDStructure/NameBiological TargetActivity (IC₅₀ / % Inhibition)Reference
1 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzeneUrease60.2 µg/mL (IC₅₀)[8]
2 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzeneBacillus subtilis79.9 µg/mL (IC₅₀)[8]

Overall Workflow: From Concept to Evaluation

The development process for novel halogenated propargylamine derivatives follows a structured workflow.

Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation A Target Selection & In Silico Design B Synthesis of Halogenated Propargylamine Derivatives (e.g., A³ Coupling) A->B C Purification & Structural Characterization (NMR, HRMS) B->C D Primary Screening (e.g., Enzyme Inhibition Assay) C->D Purified Compound E Secondary Screening (Cell-based Assays, e.g., Cytotoxicity) D->E F Structure-Activity Relationship (SAR) Analysis E->F F->A Iterative Optimization G Lead Compound Identification F->G caption Drug discovery workflow for target compounds.

Drug discovery workflow for target compounds.

Conclusion and Future Perspectives

Prop-2-yn-1-amine derivatives containing halogenated phenyl groups represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility, particularly through efficient multicomponent reactions like the A³ coupling, allows for the rapid generation of diverse chemical libraries. The strategic placement of halogen atoms provides a reliable method for fine-tuning the pharmacokinetic and pharmacodynamic properties of these molecules.

Future research will likely focus on:

  • Expanding the Halogen Scope: Investigating the effects of iodine and exploring polyhalogenated systems.

  • Asymmetric Synthesis: Developing enantioselective methods to access chiral propargylamines, which is crucial as biological activity is often stereospecific.[3]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Green Chemistry Approaches: Further optimizing synthetic protocols to be more environmentally friendly, for example, by using solvent-free conditions or recyclable catalysts.[6][10]

By leveraging the synergistic effects of the propargylamine core and halogen substituents, researchers are well-positioned to develop next-generation inhibitors, probes, and therapeutic leads for a wide range of diseases.

References

  • This work: Synthetic routes for propargylamines.
  • Solvent-free synthesis of propargylamines: an overview.
  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.
  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.
  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. Benchchem.
  • Solvent-free synthesis of propargylamines: an overview. PMC - NIH.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Design, synthesis, and biological activity of novel halogen
  • Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry.
  • Biological Activity of Recently Discovered Halogenated Marine N
  • Propargylamines with biological activities.
  • Biological Activity of Recently Discovered Halogenated Marine N
  • Propargylamine: an Important Moiety in Drug Discovery.
  • A convenient method for the synthesis of (prop-2-ynyloxy)
  • Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. PMC.
  • [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. PubMed.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC.

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Foundational

Bioactivity profiling of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride

An In-depth Technical Guide to the Bioactivity Profiling of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride Abstract The propargylamine moiety is a cornerstone in modern medicinal chemistry, renowned for its presence in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Bioactivity Profiling of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride

Abstract

The propargylamine moiety is a cornerstone in modern medicinal chemistry, renowned for its presence in a variety of bioactive compounds, particularly those targeting neurological disorders.[1] 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride, a member of this promising class, represents a candidate for comprehensive bioactivity profiling to unlock its therapeutic potential. This guide provides a strategic, multi-tiered framework for the systematic evaluation of this compound, designed for researchers, scientists, and drug development professionals. We will proceed from foundational in-vitro target engagement assays to complex cell-based models of neuroprotection and culminate in essential in-vivo toxicological assessments. Each protocol is presented with the underlying scientific rationale to ensure a self-validating and robust investigational cascade.

Introduction: The Scientific Premise

1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride is a small molecule featuring a critical propargylamine functional group. This structural motif is famously associated with the irreversible inhibition of monoamine oxidase (MAO) enzymes.[1] Selective inhibitors of MAO-A are effective in treating depression, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[2] The presence of the propargyl group suggests a strong hypothesis that 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride may act as a MAO inhibitor. Therefore, a logical and efficient bioactivity profiling strategy should commence with the direct assessment of its effects on MAO-A and MAO-B.

This guide outlines a comprehensive workflow to not only validate this primary hypothesis but also to explore broader neuroprotective activities and establish a preliminary safety profile.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is a prerequisite for all biological testing, ensuring accurate and reproducible results.

PropertyValue / InformationSource
IUPAC Name 1-(3-bromophenyl)prop-2-yn-1-amine;hydrochlorideN/A
CAS Number 2402830-27-5[3]
Molecular Formula C₉H₈BrN • HCl[4]
Molecular Weight 248.53 g/mol N/A
Canonical SMILES C#CC(C1=CC(=CC=C1)Br)N.Cl[4]
Physical Form Solid/Powder
Storage Conditions Room temperature, sealed in dry conditions[4]

Note: Further characterization of solubility in various buffers (e.g., PBS, DMSO) and stability at different pH and temperature conditions is a critical first step before initiating biological assays.

Tier 1: Primary Target Engagement - Monoamine Oxidase Inhibition

The primary hypothesis dictates that the initial screening should focus on the compound's interaction with MAO-A and MAO-B. A fluorescent-based assay is recommended for its high sensitivity and suitability for a 96-well or 384-well format, enabling high-throughput screening.[5][6]

Workflow for MAO Inhibition Screening

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-(3-Bromophenyl)prop-2-yn-1-amine HCl (e.g., 100 µM to 1 nM) Incubation Incubate enzyme with test compound or control for a defined period (e.g., 15 min at 37°C) Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human MAO-A and MAO-B enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare Kynuramine substrate and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) Reaction Add Kynuramine substrate to initiate the reaction Substrate_Prep->Reaction Incubation->Reaction Quench Stop reaction after a set time (e.g., 30 min) Reaction->Quench Detection Measure fluorescence of the product, 4-hydroxyquinoline (Ex/Em ~320/400 nm) Quench->Detection Calculation Calculate percent inhibition relative to vehicle control Detection->Calculation IC50 Plot inhibition vs. log[concentration] and determine IC50 values Calculation->IC50

Caption: High-level workflow for determining the IC50 of the test compound against MAO-A and MAO-B.

Detailed Protocol: Fluorescent MAO Inhibition Assay

This protocol is adapted from established methods for high-throughput screening of MAO inhibitors.[5][6]

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.
  • Test Compound Stock: Prepare a 10 mM stock solution of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride in DMSO. Create a serial dilution series in assay buffer.
  • Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B (Supersomes™ or similar) in assay buffer to the desired working concentration (e.g., 5-10 µg/mL).
  • Substrate: Prepare a working solution of Kynuramine (a non-fluorescent substrate for both MAO-A and MAO-B) in assay buffer.[6] The final concentration should be at or near the Km value for each enzyme.
  • Positive Controls: Prepare stock solutions of Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor).

2. Assay Procedure (96-well format): a. To each well of a black, flat-bottom 96-well plate, add 50 µL of either assay buffer (for blanks), vehicle control (buffer with DMSO), positive control, or test compound at various concentrations. b. Add 25 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well. c. Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding 25 µL of the Kynuramine substrate solution to all wells. e. Incubate for 30 minutes at 37°C, protected from light. f. Stop the reaction by adding 50 µL of a suitable stop solution (e.g., 2N NaOH). g. Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (e.g., excitation at 316 nm, emission at 405 nm).[7]

3. Data Analysis: a. Subtract the fluorescence of the blank wells from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound / Fluorescence_vehicle_control)) c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:

  • Why Kynuramine? Kynuramine is a non-specific substrate for both MAO isoforms, allowing for a consistent assay setup when comparing MAO-A and MAO-B inhibition. Its product, 4-hydroxyquinoline, is fluorescent, providing a sensitive and direct readout of enzyme activity.[6]

  • Trustworthiness: The inclusion of known selective inhibitors (Clorgyline and Selegiline) validates the assay's ability to distinguish between MAO-A and MAO-B inhibition, ensuring the specificity of any observed effects of the test compound.

Tier 2: Cell-Based Neuroprotection Assays

If the compound shows potent and selective inhibition of MAO-B, the next logical step is to investigate its potential neuroprotective effects in a cellular model relevant to Parkinson's disease. MAO-B is involved in the metabolic activation of neurotoxins and contributes to oxidative stress in dopaminergic neurons.

Experimental Logic for Neuroprotection Studies

Neuroprotection_Logic cluster_pathway Cellular Events Test_Compound 1-(3-Bromophenyl)prop-2-yn-1-amine HCl (MAO-B Inhibitor) Oxidative_Stress Oxidative Stress & Mitochondrial Dysfunction Test_Compound->Oxidative_Stress Inhibits Neurotoxin Neurotoxin (e.g., MPP+) Neurotoxin->Oxidative_Stress Induces Cell_Model Dopaminergic Neuron Model (e.g., Differentiated LUHMES cells) Apoptosis Apoptosis / Cell Death Oxidative_Stress->Apoptosis Leads to Apoptosis->Cell_Model Reduces Viability Outcome Measure Cell Viability (e.g., ATP levels) Apoptosis->Outcome

Caption: Rationale for testing a MAO-B inhibitor's neuroprotective effect against a neurotoxin.

Protocol: MPP+-Induced Cytotoxicity Assay in Differentiated LUHMES Cells

Lund human mesencephalic (LUHMES) cells are a valuable model as they can be differentiated into post-mitotic cells with features of dopaminergic neurons, the cell type primarily affected in Parkinson's disease.[8] The neurotoxin MPP+ is selectively taken up by dopaminergic neurons and induces cell death, mimicking aspects of the disease pathology.[8]

1. Cell Culture and Differentiation: a. Culture undifferentiated LUHMES cells according to established protocols. b. Differentiate the cells for 6-8 days to obtain a mature dopaminergic-like phenotype.[8]

2. Cytotoxicity and Neuroprotection Assay: a. Plate the differentiated LUHMES cells in 96-well plates. b. Prepare a dose-response matrix of the test compound. First, determine the compound's intrinsic toxicity by treating cells with the compound alone for 48 hours. Select non-toxic concentrations for the neuroprotection assay. c. For the neuroprotection experiment, pre-treat the cells with various non-toxic concentrations of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride for 2-4 hours. d. Introduce the neurotoxin by adding MPP+ to a final concentration that induces approximately 50% cell death (e.g., 80 µmol/L, to be optimized).[8] e. Co-incubate the cells with the test compound and MPP+ for 48 hours.

3. Viability Assessment: a. After incubation, measure cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®). Luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells. b. Include the following controls: untreated cells (100% viability), cells treated with MPP+ alone (maximum toxicity), and cells treated with a known neuroprotective agent as a positive control.

4. Data Analysis: a. Normalize the data by expressing the viability of all treated wells as a percentage of the untreated control wells. b. Plot the percentage of cell viability against the concentration of the test compound in the presence of MPP+. c. Determine the EC50 (the concentration at which the compound restores 50% of the viability lost due to MPP+).

Causality and Self-Validation:

  • Why LUHMES and MPP+? This combination provides a highly relevant disease model. LUHMES cells express the dopamine transporter, making them susceptible to MPP+, which is a well-established model for inducing Parkinsonian neurodegeneration in vitro.[8]

  • Trustworthiness: The initial cytotoxicity screen of the compound alone is crucial to ensure that any observed increase in viability is due to protection from MPP+ and not a confounding effect of the compound itself promoting cell proliferation. This de-risks the interpretation of the results.

Tier 3: Preliminary In Vivo Assessment

Positive results in cell-based assays warrant progression to preliminary in vivo studies to assess the compound's behavior in a whole organism. This includes basic pharmacokinetics and an acute toxicity assessment. These studies are essential components of preclinical research required before advancing to more complex efficacy models.[9][10]

Pharmacokinetic (PK) Profiling

A preliminary PK study in rodents (e.g., Wistar rats) is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[9] This data is critical for designing subsequent in vivo efficacy and toxicology studies.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t₁/₂ Half-lifeDetermines the dosing interval required to maintain therapeutic concentrations.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

A validated LC-MS/MS method would be required to quantify the compound in plasma samples collected at various time points after oral and intravenous administration.[11]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The goal of an acute toxicity study is to determine the dose that causes mortality in 50% of the test animals (LD50). Modern methods aim to reduce the number of animals used while still providing a robust estimate of acute toxicity. The Up-and-Down Procedure (OECD 425) is one such refined method.[12]

1. Animal Model:

  • Use a single sex of a standard rodent strain (e.g., female Wistar rats), as females are often more sensitive.

2. Procedure: a. Dose one animal at a time with a starting dose selected based on in vitro cytotoxicity data and any available information on similar compounds. b. Observe the animal for up to 48 hours for signs of toxicity and mortality. c. If the animal survives: The next animal is dosed at a higher level (e.g., by a factor of 3.2). d. If the animal dies: The next animal is dosed at a lower level. e. This sequential process continues until stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).

3. Data Analysis:

  • The LD50 is calculated using maximum likelihood methods based on the sequence of outcomes (survival or death). This method provides a point estimate of the LD50 and a confidence interval.

Causality and Self-Validation:

  • Why the UDP Method? This approach significantly reduces the number of animals required compared to classical LD50 tests, aligning with ethical principles of animal research (the 3Rs: Replacement, Reduction, Refinement).[12][13]

  • Trustworthiness: The step-wise, sequential nature of the UDP, where the outcome of one animal determines the dose for the next, provides a statistically robust estimation of the LD50 with minimal animal use.

Conclusion and Future Directions

This guide outlines a logical, tiered approach to the comprehensive bioactivity profiling of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride. By starting with a clear, hypothesis-driven investigation into its potential as a MAO inhibitor, and progressing through disease-relevant cellular models to foundational in vivo safety and pharmacokinetic studies, researchers can efficiently and robustly evaluate its therapeutic potential. The data generated from this workflow will provide the critical foundation needed to make informed decisions about advancing the compound into further preclinical development, including more complex in vivo efficacy models for neurodegenerative diseases.[14]

References

  • Scholz, D., Pöltl, D., Genewsky, A., et al. (2014). Cell-based assays for Parkinson's disease using differentiated human LUHMES cells. Available at: [Link]

  • De la Torre, B. G., & Albericio, F. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Grimm, S. W., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available at: [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Infinix Bio. (2026). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Available at: [Link]

  • Assay Guidance Manual. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. Available at: [Link]

  • Jo, S., et al. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available at: [Link]

  • Patel, M., et al. (2012). Effective alternative methods of LD50 help to save number of experimental animals. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. PMC. Available at: [Link]

Sources

Exploratory

Topic: Electronic Effects of the 3-Bromo Substituent on Propargylamine Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Propargylamines are a cornerstone class of molecules in medicinal chemistry and organic synthesis, valued for their ver...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propargylamines are a cornerstone class of molecules in medicinal chemistry and organic synthesis, valued for their versatile reactivity.[1][2][3] The introduction of substituents onto the propargylamine scaffold is a critical strategy for modulating their physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the electronic effects imparted by a 3-bromo substituent on the propargylamine core. We will explore how the potent inductive effect of bromine fundamentally alters the molecule's reactivity, influencing the nucleophilicity of the amine, the acidity of the acetylenic proton, and the electrophilicity of the propargylic carbon. This guide synthesizes theoretical principles with actionable experimental protocols and computational approaches, offering a comprehensive resource for professionals engaged in drug discovery and chemical synthesis.

Introduction: The Propargylamine Scaffold

Propargylamines are characterized by an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a CH₂ group). This unique structural arrangement confers a dual reactivity profile: the lone pair on the nitrogen atom acts as a nucleophile and a base, while the alkyne can participate in a wide array of transformations, including additions and metal-catalyzed couplings.[4][5] This versatility makes propargylamines privileged scaffolds in the synthesis of nitrogen-containing heterocyclic compounds and pharmacologically active agents, such as the monoamine oxidase inhibitors selegiline and rasagiline.[4]

The strategic placement of a substituent, such as a bromine atom at the C-3 position (HC≡CCH₂Br), dramatically alters this reactivity landscape. Understanding the electronic perturbations caused by this substituent is paramount for predicting reaction outcomes and designing novel molecular entities.

Core Electronic Effects of the 3-Bromo Substituent

The primary influence of the bromine atom on the propargylamine molecule stems from its strong electronegativity. This manifests predominantly as a powerful electron-withdrawing inductive effect (-I effect). While halogens can technically also exert a positive resonance effect (+R) by donating a lone pair, the inductive effect is overwhelmingly dominant in saturated or non-conjugated systems like this one.[6]

Inductive Effect (-I)

The bromine atom pulls electron density away from the C-3 carbon to which it is attached. This effect is propagated through the sigma bonds of the carbon skeleton, influencing the entire molecule.

  • Impact on the Amine (Nitrogen Center): The electron withdrawal reduces the electron density on the nitrogen atom. This has two major consequences:

    • Decreased Basicity: The amine becomes a weaker base compared to unsubstituted propargylamine. The lone pair is less available to accept a proton, which translates to a lower pKa for its conjugate acid.

    • Decreased Nucleophilicity: The ability of the amine to act as a nucleophile in reactions (e.g., SN2 substitutions) is significantly diminished.[7][8] Nucleophilicity is directly related to the availability and "willingness" of the lone pair to attack an electrophilic center.[8]

  • Impact on the Alkyne (C-1 and C-2): The inductive pull makes the acetylenic proton at C-1 slightly more acidic than in the parent propargylamine. The electron density of the triple bond is also reduced, which can affect its susceptibility to electrophilic addition reactions.[9]

  • Impact on the Propargylic Carbon (C-3): The C-Br bond is highly polarized (Cδ⁺-Brδ⁻). This makes the C-3 carbon a potent electrophilic center, susceptible to attack by nucleophiles. This effect transforms the molecule from primarily a nucleophile (at the nitrogen) into a potent electrophile (at C-3).

The following diagram illustrates the propagation of the inductive effect throughout the 3-bromopropargylamine molecule.

Inductive_Effect cluster_molecule 3-Bromopropargylamine N H₂N Reduced Nucleophilicity & Basicity C1 —CH₂— N->C1 C2 C≡ C1->C2 C3 C— Electrophilic Center (δ+) C2->C3 H H Increased Acidity C3->H Br Br p1 Br->p1 Strong -I Effect p2 p1->p2 p3 p2->p3 Electron Density Withdrawal Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Equilibrate reactants (0.05 M 3-bromopropargylamine, 0.05 M NaN₃ in DMSO) to 25°C react Initiate Reaction (t=0) prep1->react sample Withdraw aliquots at timed intervals (t=x) react->sample quench Quench aliquot in analysis solvent sample->quench hplc Analyze via HPLC/NMR quench->hplc data Quantify [Substrate] and/or [Product] hplc->data plot Plot ln[Substrate] vs. Time data->plot rate Determine Rate Constant (k) from slope plot->rate

Sources

Foundational

1-(3-Bromophenyl)prop-2-yn-1-amine Hydrochloride: A Tri-Functional Scaffold for Next-Generation Fragment-Based Drug Discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight ligands that bind to target proteins with high ligand efficiency, followed by structure-guided elaboration into...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight ligands that bind to target proteins with high ligand efficiency, followed by structure-guided elaboration into potent therapeutics. The compound 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride represents a highly privileged, tri-functional fragment scaffold. By integrating a halogen-bond donor (bromine), a bioorthogonal reactive handle (terminal alkyne), and a solubilizing anchor (primary amine), this molecule serves as a versatile starting point for both crystallographic screening and kinetic target-guided synthesis. This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, and detailed experimental workflows for its application in modern drug discovery.

Physicochemical Profiling and FBDD Rationale

To be effective, fragments must adhere strictly to the "Rule of 3" (Ro3) to ensure that subsequent growth does not lead to molecular obesity (excessive molecular weight and lipophilicity). Furthermore, fragments must be screened at high concentrations (1–10 mM) due to their inherently weak initial affinities (typically Kd​ in the μM to mM range).

Causality of the Salt Form: The free base of this molecule possesses a calculated LogP of ~2.08, which limits its solubility in purely aqueous buffers. The hydrochloride (HCl) salt form is critical; protonation of the primary amine drastically lowers the partition coefficient, enabling the preparation of high-concentration aqueous stocks required for crystallographic soaking and Nuclear Magnetic Resonance (NMR) screening without relying on high concentrations of DMSO, which can denature target proteins.

Table 1: Physicochemical Properties of 1-(3-Bromophenyl)prop-2-yn-1-amine
PropertyValue (Free Base)Value (HCl Salt)FBDD Relevance
Molecular Weight 210.07 Da246.53 Da< 300 Da (Ro3 Compliant)
Heavy Atoms 1112< 15 (Ensures high Ligand Efficiency)
LogP (calculated) ~2.08< 1.0 (ionized)High aqueous solubility for mM screening
H-Bond Donors 23Amine provides strong anchoring interactions
H-Bond Acceptors 11Favorable for diverse pocket binding
Rotatable Bonds 22Low entropic penalty upon target binding
Stereocenters 1 (C1 position)1 (C1 position)Enables vector divergence (enantiomer specific)

The Bromine Advantage: Anomalous Dispersion & Halogen Bonding

The meta-bromine substituent serves a dual purpose in structural biology and 1[1].

Halogen Bonding (The σ -Hole)

Unlike traditional hydrogen bonds, halogen bonds are highly directional, non-covalent interactions driven by an anisotropic distribution of electron density. The bromine atom features an equatorial belt of negative charge and a polar cap of positive electrostatic potential (the σ -hole) directly opposite the C–Br covalent bond. This allows the bromine to act as a localized Lewis acid, forming strong, highly directional (~180° angle) interactions with Lewis bases, such as the carbonyl oxygens of the protein backbone. Incorporating 2 can significantly increase binding affinity and residence time[2].

Anomalous Scattering for Pose Identification

A major bottleneck in FBDD is resolving the exact binding pose of weakly bound fragments in ambiguous electron density maps. Bromine provides a strong anomalous scattering signal at its K-edge. By collecting X-ray diffraction data at this specific wavelength, crystallographers can generate an anomalous difference Fourier map that unambiguously pinpoints the bromine atom, acting as a definitive anchor to 1[1].

Protocol 1: High-Concentration Crystallographic Soaking & Anomalous Signal Detection
  • Preparation : Dissolve 1-(3-Bromophenyl)prop-2-yn-1-amine HCl in the specific protein crystallization mother liquor to a final concentration of 50 mM.

  • Soaking : Transfer apo-protein crystals into the fragment-containing drop using a nylon loop. Incubate for 2 to 24 hours. (Scientist's Note: Monitor crystals for cracking, which indicates lattice disruption due to ligand binding; reduce soaking time or concentration if observed.)

  • Cryoprotection : Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., buffer + 20% glycerol) supplemented with 50 mM of the fragment to prevent ligand washout, then flash-freeze in liquid nitrogen.

  • Data Collection : Collect X-ray diffraction data at a synchrotron beamline tuned strictly to the Bromine K-edge (energy ~13.47 keV, wavelength ~0.92 Å) to maximize the anomalous scattering factor ( f′′ ).

  • Processing : Process the data and generate an anomalous difference Fourier map. The resulting >5 σ peak will unambiguously identify the spatial coordinate of the bromine atom.

The Alkyne Handle: Target-Templated In Situ Click Chemistry

The terminal alkyne is a bioorthogonal handle that enables kinetic Target-Guided Synthesis (TGS), specifically 3[3].

Mechanism of Target-Templated Cycloaddition

Traditional requires a Cu(I) catalyst to overcome the activation energy barrier. In in situ click chemistry, the target protein itself acts as the reaction vessel. When the alkyne fragment and an azide-functionalized fragment bind to adjacent sub-pockets on the protein, the protein holds them in precise proximity and orientation. This pays the entropic penalty of the reaction, allowing the Huisgen [3+2] cycloaddition to occur spontaneously at physiological temperatures without copper.

InSituClick Incubation 1. Incubation Target + Alkyne + Azides Templating 2. Target Templating Proximity-Driven Click Incubation->Templating Detection 3. LC-MS Detection Identify Hit Triazoles Templating->Detection Validation 4. Hit Validation Affinity Testing (SPR) Detection->Validation

Workflow for Target-Templated In Situ Azide-Alkyne Cycloaddition Screening.

Protocol 2: Target-Templated In Situ Click Screening
  • Incubation : In a 96-well plate, combine the target protein (10 µM) with 1-(3-Bromophenyl)prop-2-yn-1-amine HCl (100 µM) and a library of diverse azide fragments (100 µM each) in a physiological buffer (e.g., PBS, pH 7.4).

  • Control Matrix : Prepare identical wells lacking the target protein to establish the baseline for spontaneous, uncatalyzed background reactions.

  • Reaction Phase : Seal the plate and incubate at 37°C for 48 hours to allow the kinetic templating to reach detectable conversion levels.

  • Extraction : Add an equal volume of ice-cold acetonitrile to denature the protein and release bound triazole products. Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • LC-MS/MS Analysis : Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Compare the Total Ion Chromatogram (TIC) of the protein wells versus the control wells to identify uniquely formed triazole mass peaks.

Synthetic Tractability and Fragment Evolution

Once a binding pose is confirmed, the fragment must be "grown" to increase affinity. 1-(3-Bromophenyl)prop-2-yn-1-amine provides three distinct, orthogonal vectors for synthetic elaboration, making it highly tractable for medicinal chemists.

  • The Bromine Vector : Can be subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to append aryl, heteroaryl, or amine groups, exploring deeper hydrophobic pockets.

  • The Alkyne Vector : Can be utilized in standard CuAAC to generate triazole libraries, or via Sonogashira coupling to extend the rigid linear geometry of the alkyne.

  • The Amine Vector : Can be functionalized via amide coupling, urea formation, or reductive amination. Reductive amination is particularly valuable as it retains the basic nitrogen center, often crucial for maintaining solubility and favorable electrostatic interactions with acidic protein residues.

FragmentEvolution Core 1-(3-Bromophenyl) prop-2-yn-1-amine Br_Handle Bromine Handle (Cross-Coupling) Core->Br_Handle Alkyne_Handle Alkyne Handle (Click/Sonogashira) Core->Alkyne_Handle Amine_Handle Primary Amine (Amidation/Alkylation) Core->Amine_Handle Suzuki Suzuki-Miyaura (Aryl Growth) Br_Handle->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Br_Handle->Buchwald CuAAC CuAAC (Triazole Formation) Alkyne_Handle->CuAAC Amide Amide Coupling (H-Bond Vectors) Amine_Handle->Amide RedAm Reductive Amination (Retain Basicity) Amine_Handle->RedAm

Orthogonal synthetic vectors for the elaboration of 1-(3-Bromophenyl)prop-2-yn-1-amine.

Conclusion

1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride is a masterclass in fragment design. It satisfies the strict physicochemical parameters required for FBDD while embedding three highly orthogonal functional handles. The bromine atom solves crystallographic phase problems and exploits σ -hole interactions; the alkyne enables cutting-edge kinetic target-guided synthesis; and the primary amine ensures the solubility necessary for high-concentration screening. For drug development professionals, incorporating such multi-faceted fragments into screening libraries significantly accelerates the transition from weak hit to potent lead.

References

  • Title: Ribosome-Templated Azide–Alkyne Cycloadditions Using Resistant Bacteria as Reaction Vessels: in Cellulo Click Chemistry Source: NIH / PubMed Central URL
  • Title: Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease Source: NIH / PubMed Central URL
  • Title: Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based drug discovery Source: Future Medicinal Chemistry URL
  • Title: Click Chemistry in Drug Discovery Source: Sigma-Aldrich URL

Sources

Protocols & Analytical Methods

Method

Click chemistry reaction conditions using 1-(3-Bromophenyl)prop-2-yn-1-amine

Application Note: Orthogonal Bioconjugation and Click Chemistry Protocols using 1-(3-Bromophenyl)prop-2-yn-1-amine Executive Summary & Mechanistic Rationale In modern drug discovery and chemical biology, the demand for m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Bioconjugation and Click Chemistry Protocols using 1-(3-Bromophenyl)prop-2-yn-1-amine

Executive Summary & Mechanistic Rationale

In modern drug discovery and chemical biology, the demand for modular, highly efficient, and bioorthogonal reactions has positioned Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a cornerstone methodology[1]. As a Senior Application Scientist, I frequently encounter challenges where a single conjugation handle is insufficient for complex molecular assembly.

1-(3-Bromophenyl)prop-2-yn-1-amine (CAS: 1420792-57-9) is a highly versatile, tri-functional scaffold designed to solve this exact problem[2]. Rather than serving as a simple terminal alkyne, this molecule provides three distinct, orthogonal vectors for functionalization:

  • Terminal Alkyne: Primed for CuAAC (Click Chemistry) to form stable 1,4-disubstituted 1,2,3-triazoles[3].

  • Primary Amine: Enables pH-dependent aqueous solubility and serves as a nucleophile for standard peptide coupling (e.g., NHS-esters, EDC/NHS chemistry).

  • 3-Bromophenyl Group: Acts as an aryl halide handle for late-stage, Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions).

The true power of this molecule lies in its causal orthogonality : the alkyne is completely inert to the basic conditions of amide coupling, and the aryl bromide is unreactive under standard CuAAC conditions. This allows researchers to perform sequential, one-pot, or multi-step functionalizations without the need for cumbersome protecting-group chemistry.

Workflow Visualization: Orthogonal Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways accessible via this single molecular hub.

OrthogonalReactivity Core 1-(3-Bromophenyl) prop-2-yn-1-amine CuAAC CuAAC (Click) Terminal Alkyne Core->CuAAC + Azide, Cu(I) Amide Amide Coupling Primary Amine Core->Amide + NHS-Ester/EDC PdCross Pd-Catalyzed Coupling 3-Bromo Group Core->PdCross + Boronic Acid, Pd(0) Triazole 1,2,3-Triazole Conjugate CuAAC->Triazole Peptide Peptide/Fluorophore Attachment Amide->Peptide Biaryl Biaryl Scaffold (Suzuki/Heck) PdCross->Biaryl

Caption: Orthogonal reactivity pathways of 1-(3-Bromophenyl)prop-2-yn-1-amine in chemical biology.

Quantitative Optimization of CuAAC Conditions

The efficiency of the CuAAC reaction is strictly dictated by the stability of the Cu(I) oxidation state. While Cu(I) salts can be used, they rapidly disproportionate in aqueous, aerobic environments[3]. The industry standard is to generate Cu(I) in situ by reducing Cu(II) sulfate with sodium ascorbate. However, this reduction generates reactive oxygen species (ROS) that can cleave protein backbones.

To mitigate this, we employ accelerating ligands like THPTA or BTTAA. These ligands coordinate the Cu(I) center, shielding the biomolecule from oxidative damage while simultaneously lowering the activation barrier of the cycloaddition[4],[5].

Table 1: Influence of Ligand Selection on CuAAC Kinetics and Biocompatibility

Ligand SystemCu:Ligand RatioRelative Reaction RateROS Generation (Protein Damage)Primary Application Workflow
None 1:0Baseline (Slow)HighRobust small-molecule synthesis in organic solvents.
TBTA 1:110xModerateMixed organic/aqueous systems (TBTA is water-insoluble).
THPTA 1:550xVery LowAqueous bioconjugation, live-cell surface labeling[4].
BTTAA 1:5120xExtremely LowIn vivo targeting, highly sensitive enzyme conjugation[5].

Data synthesized from optimization studies of CuAAC bioconjugation[4],[5].

Experimental Protocols

Every protocol must be a self-validating system. The methodologies below are designed with built-in causality to ensure reproducible yields.

Protocol A: Standard CuAAC Bioconjugation

Objective: Conjugate the terminal alkyne of 1-(3-Bromophenyl)prop-2-yn-1-amine to an azide-functionalized biomolecule or a fluorogenic probe (e.g., 3-azidocoumarin)[6].

Materials:

  • Alkyne: 1-(3-Bromophenyl)prop-2-yn-1-amine (10 mM stock in DMSO)[2].

  • Azide Target: Azide-functionalized protein or fluorophore (1 mM stock in PBS).

  • Copper Source: CuSO₄·5H₂O (20 mM stock in highly purified H₂O)[3].

  • Ligand: THPTA (50 mM stock in H₂O)[4].

  • Reducing Agent: Sodium Ascorbate (100 mM stock in H₂O, must be freshly prepared ).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4.

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Critical Step): In a small microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Incubate for 5 minutes at room temperature.

    • Causality: Pre-complexing Cu(II) with THPTA at a 1:5 ratio ensures that upon reduction, the highly reactive Cu(I) species is immediately chelated. Mixing these before adding them to the protein prevents transient unchelated Cu(I) from generating destructive radicals[4].

  • Reaction Assembly: To a standard 1.5 mL reaction tube, add the following in exact order:

    • 840 µL Phosphate Buffer (pH 7.4)

    • 100 µL Azide Target (Final concentration: 100 µM)

    • 15 µL 1-(3-Bromophenyl)prop-2-yn-1-amine (Final concentration: 150 µM).

    • Causality: A 1.5x molar excess of the small-molecule alkyne drives the bimolecular reaction kinetics to completion without causing precipitation[3].

  • Initiate Catalysis: Add 15 µL of the pre-mixed CuSO₄/THPTA complex to the reaction tube.

  • Reduction & Activation: Add 50 µL of freshly prepared 100 mM Sodium Ascorbate (Final concentration: 5 mM).

    • Causality: Ascorbate must be added last. It reduces Cu(II) to the catalytically active Cu(I). Adding it last ensures the active catalyst is only generated in the presence of the substrates and the stabilizing ligand, preventing premature catalyst degradation[5].

  • Incubation: Vortex gently and incubate at room temperature for 1–2 hours in the dark.

  • Quenching & Purification: Quench the reaction by adding 1 mM EDTA to strip the copper, followed by size-exclusion chromatography (e.g., Sephadex G-25) to remove unreacted small molecules[1].

Protocol B: Sequential Amide Coupling and Click Chemistry

Objective: Utilize the orthogonal nature of the scaffold by first attaching a payload to the primary amine, followed by CuAAC on the alkyne.

Step-by-Step Methodology:

  • Amide Coupling: Dissolve 1-(3-Bromophenyl)prop-2-yn-1-amine (1 eq) and an NHS-ester functionalized payload (1.1 eq) in anhydrous DMF containing 3 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 hours at room temperature.

    • Causality: The basic conditions deprotonate the primary amine, rendering it highly nucleophilic toward the NHS-ester. The terminal alkyne is completely bioorthogonal and remains untouched.

  • Intermediate Purification: Purify the resulting alkyne-functionalized intermediate via preparative HPLC or silica gel chromatography.

  • Subsequent CuAAC: Subject the purified intermediate to the conditions outlined in Protocol A to attach the final azide-bearing module.

Sources

Application

Application Note: 1-(3-Bromophenyl)prop-2-yn-1-amine as a Bifunctional Building Block for Fused Heterocycles

Introduction & Strategic Rationale In modern drug discovery, nitrogen- and sulfur-containing fused heterocycles—such as quinolines, pyridines, and thiazoles—are privileged scaffolds[1]. The compound 1-(3-Bromophenyl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, nitrogen- and sulfur-containing fused heterocycles—such as quinolines, pyridines, and thiazoles—are privileged scaffolds[1]. The compound 1-(3-Bromophenyl)prop-2-yn-1-amine (CAS: 1420792-57-9)[2] is a highly versatile, bifunctional building block engineered to streamline the synthesis of these complex architectures.

The strategic advantage of this molecule lies in its orthogonal reactivity:

  • The Propargylamine Core: This moiety acts as an ambidentate reactive center. The alkyne is highly susceptible to carbophilic activation (via transition metals like Pd, Au, or Ag), while the primary amine acts as a built-in nucleophile, enabling rapid intramolecular cycloisomerization or cascade condensations[3].

  • The 3-Bromophenyl Handle: Serving as a latent electrophile, the aryl bromide remains intact during the initial cyclization. Post-cyclization, it provides a highly specific site for late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) without requiring pre-activation[4].

Mechanistic Pathways for Scaffold Divergence

The synthetic utility of 1-(3-Bromophenyl)prop-2-yn-1-amine is defined by its ability to access entirely different heterocyclic classes simply by altering the catalytic environment[5].

G A 1-(3-Bromophenyl)prop-2-yn-1-amine B Pd(OAc)2 / Toluene Cyclization A->B C Au-Catalyst / Ketones Cascade A->C D Isothiocyanate / I2 Addition-Cyclization A->D E Quinoline Derivatives (Fused N-Heterocycle) B->E F Pyridine Derivatives (Azaheteroaromatics) C->F G Thiazole Cores (S,N-Heterocycle) D->G H Suzuki/Buchwald Coupling via 3-Bromo Handle E->H F->H G->H

Divergent synthetic pathways of 1-(3-Bromophenyl)prop-2-yn-1-amine to fused heterocycles.

Protocol 1: Palladium-Catalyzed Synthesis of Bromo-Functionalized Quinolines

Causality & Design: Palladium(II) acetate is selected as the catalyst because it effectively coordinates to the alkyne, increasing its electrophilicity. This promotes a 6-endo-dig or 6-exo-dig cyclization when reacted with an adjacent activated aromatic ring or via intermolecular annulation[4]. Toluene is utilized as a non-polar, non-coordinating solvent to prevent solvent-catalyst inhibition and to safely accommodate the high temperatures (80 °C) necessary for the final aromatization step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, add 1-(3-Bromophenyl)prop-2-yn-1-amine (1.0 equiv, 0.5 mmol) and Pd(OAc)₂ (5 mol%).

  • Solvent Addition: Suspend the mixture in anhydrous toluene (5.0 mL) under an argon atmosphere to prevent premature oxidation of the catalyst.

  • Cycloisomerization: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 3:1). A self-validating check requires taking an NMR aliquot; the complete disappearance of the terminal propargyl proton signal (~2.5 ppm) confirms alkyne consumption.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the bromo-quinoline derivative.

Protocol 2: Tandem Thiazole Construction & Late-Stage Functionalization

Causality & Design: Thiazoles are critical pharmacophores found in numerous antifungal and antineoplastic agents[6]. Reacting the propargylamine with an isothiocyanate generates a thiourea intermediate. Subsequent addition of molecular iodine (I₂) induces an electrophilic cyclization, forming an iodonium ion that undergoes intramolecular attack by the sulfur atom, followed by HI elimination[7]. The resulting 3-bromophenyl-thiazole can then immediately be subjected to a Suzuki coupling to append additional pharmacophores.

Protocol Step1 1. Reactant Assembly Propargylamine + Catalyst Step2 2. Cycloisomerization Thermal Activation Step1->Step2 Step3 3. In-Process Control LC-MS / NMR Aliquot Step2->Step3 Step3->Step2 Incomplete Step4 4. Cross-Coupling Pd-Catalyzed Functionalization Step3->Step4 Alkyne consumed Step5 5. Isolation Preparative HPLC Step4->Step5

Self-validating workflow for cyclization and late-stage functionalization of propargylamines.

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 1-(3-Bromophenyl)prop-2-yn-1-amine (1.0 equiv) in CH₂Cl₂. Add the desired isothiocyanate (1.1 equiv) and stir at room temperature for 2 hours.

  • Iodine-Mediated Cyclization: Add I₂ (1.2 equiv) to the mixture. Stir at 40 °C for 4 hours. The Lewis acidic iodine activates the alkyne for nucleophilic attack by the thiocarbonyl sulfur[7].

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Late-Stage Suzuki Coupling (Self-Validating Step): Transfer the crude bromo-aryl thiazole to a microwave vial. Add an arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in Dioxane/H₂O (4:1). Irradiate at 110 °C for 20 minutes.

  • Isolation: Extract and purify via preparative HPLC. Successful cross-coupling validates the preservation of the bromo-handle during the initial cyclization.

Quantitative Data & Optimization

To ensure reproducibility across different scale-up campaigns, the following table summarizes the optimized conditions and expected yields for the divergent synthesis of heterocycles from 1-(3-Bromophenyl)prop-2-yn-1-amine.

Target HeterocycleCatalyst / ReagentsSolventTemp (°C)Time (h)Expected Yield (%)Key IPC Marker (LC-MS)
Quinoline Core Pd(OAc)₂ (5 mol%)Toluene801278 - 85[M+H]⁺ - 2 Da (Aromatization)
Pyridine Core NaAuCl₄·2H₂O (5 mol%), Ketonei-PrOH60870 - 82[M+H]⁺ + Ketone Mass - H₂O
Thiazole Core Isothiocyanate, I₂ (1.2 eq)CH₂Cl₂40488 - 93[M+H]⁺ + Isothiocyanate Mass
Extended Scaffold Pd(dppf)Cl₂, Ar-B(OH)₂Dioxane/H₂O110 (MW)0.3380 - 90Loss of Br isotope pattern

Quality Control & Analytical Validation

A robust, self-validating protocol requires rigorous analytical checkpoints to prevent the propagation of failed intermediates into late-stage synthesis:

  • NMR Spectroscopy: The starting material exhibits a distinct terminal alkyne proton triplet near 2.5 ppm and a propargylic CH doublet near 3.8 ppm. Complete disappearance of these signals confirms successful cyclization.

  • Mass Spectrometry (Isotopic Signatures): The presence of the 3-bromophenyl group provides a distinct 1:1 isotopic signature (⁷⁹Br/⁸¹Br) in the MS spectra of the intermediate heterocycles. The disappearance of this isotopic doublet post-Suzuki coupling is the definitive marker of successful late-stage functionalization.

References

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes Source: MDPI URL:[Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls Source: PMC (NIH) URL:[Link]

  • N-Propargylamines: versatile building blocks in the construction of thiazole cores Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles Source: ResearchGate URL:[Link]

  • A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines Source: ResearchGate URL:[Link]

Sources

Method

Reductive amination techniques for synthesizing 3-bromophenyl propargylamines

Application Note: Reductive Amination Techniques for the Synthesis of 3-Bromophenyl Propargylamines Introduction & Rationale 3-Bromophenyl propargylamines—specifically N -(prop-2-yn-1-yl)-1-(3-bromophenyl)methanamine—are...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Techniques for the Synthesis of 3-Bromophenyl Propargylamines

Introduction & Rationale

3-Bromophenyl propargylamines—specifically N -(prop-2-yn-1-yl)-1-(3-bromophenyl)methanamine—are highly versatile bifunctional building blocks in medicinal chemistry and chemical biology. The terminal alkyne serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings, while the 3-bromoaryl moiety provides an orthogonal site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Furthermore, this scaffold is a core pharmacophore in monoamine oxidase (MAO) inhibitors, analogous to the anti-Parkinsonian agents selegiline and rasagiline[1].

While direct alkylation of propargylamine with 3-bromobenzyl bromide is possible, it frequently suffers from poor atom economy and over-alkylation, yielding unwanted tertiary amines or quaternary ammonium salts. Reductive amination overcomes these limitations by proceeding via an imine intermediate that is selectively reduced, ensuring high fidelity for the secondary amine[2]. This guide details two field-proven methodologies for this transformation: a highly reliable chemical approach using sodium triacetoxyborohydride, and a cutting-edge biocatalytic approach utilizing Reductive Aminases (RedAms).

Mechanistic Overview & Causality

The synthesis relies on the condensation of 3-bromobenzaldehyde with propargylamine to form a hemiaminal, which dehydrates to an imine (or protonated iminium ion). The critical challenge is selecting a reducing agent that reduces the iminium ion faster than it reduces the starting aldehyde.

Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the premier choice for this[3]. The electron-withdrawing acetate groups stabilize the boron-hydrogen bonds, making NaBH(OAc)3​ a milder hydride donor than NaBH4​ . Consequently, it is unreactive toward most aldehydes and ketones but rapidly reduces the more electrophilic protonated iminium ion. This kinetic differentiation is the causal mechanism that prevents the formation of 3-bromobenzyl alcohol byproducts.

Mechanism A 3-Bromobenzaldehyde + Propargylamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion Intermediate B->C -H2O (Dehydration) D 3-Bromophenyl Propargylamine C->D Hydride Transfer (NaBH(OAc)3)

Caption: Mechanistic pathway of the reductive amination of 3-bromobenzaldehyde with propargylamine.

Protocol A: Chemical Reductive Amination (Standard)

This protocol utilizes a direct, one-pot reductive amination strategy[3]. By using a slight excess of propargylamine, the equilibrium is driven toward the imine, further suppressing aldehyde reduction and tertiary amine formation[2].

Reagents & Materials
  • 3-Bromobenzaldehyde: 1.0 mmol (185 mg)

  • Propargylamine: 1.1 mmol (60.6 mg / 70 µL)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ): 1.5 mmol (318 mg)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF (5 mL)

Step-by-Step Methodology
  • Imine Pre-formation: Dissolve 3-bromobenzaldehyde and propargylamine in 5 mL of anhydrous DCE in a flame-dried round-bottom flask under a nitrogen atmosphere. Stir at room temperature for 1–2 hours.

    • Causality: Allowing the imine to form before adding the reducing agent minimizes the concentration of free aldehyde, virtually eliminating alcohol byproducts.

  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ portion-wise over 5 minutes.

    • Causality: The hydride transfer is exothermic. Cooling prevents thermal degradation of the alkyne and suppresses runaway over-alkylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

  • Self-Validating Checkpoint: Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The intermediate imine exhibits an [M+H]+ peak at m/z 222/224 (due to 79Br/81Br isotopes). The desired product appears at m/z 224/226. Do not proceed until the m/z 222/224 signal is exhausted.

  • Quenching & Workup: Quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

    • Causality: The basic aqueous quench neutralizes unreacted hydride and hydrolyzes the boron complexes, freeing the amine product into the organic layer.

  • Isolation: Extract with dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Protocol B: Biocatalytic Reductive Amination (Green/Advanced)

For environmentally sustainable synthesis, Reductive Aminases (RedAms) such as AspRedAm (from Aspergillus oryzae) can catalyze both the imine formation and the reduction steps in an aqueous environment[4],[1]. This method requires an NADPH recycling system to be economically viable.

Biocatalysis cluster_0 RedAm Catalytic Cycle cluster_1 Cofactor Recycling Aldehyde 3-Bromobenzaldehyde + Propargylamine RedAm Reductive Aminase (e.g., AspRedAm) Aldehyde->RedAm Product 3-Bromophenyl Propargylamine RedAm->Product NADP NADP+ RedAm->NADP Oxidation NADPH NADPH NADPH->RedAm Hydride Transfer GDH Glucose Dehydrogenase NADP->GDH GDH->NADPH Glucono D-Glucono-1,5-lactone GDH->Glucono Glucose D-Glucose Glucose->GDH

Caption: Biocatalytic reductive amination workflow featuring a RedAm and a GDH-mediated NADPH recycling system.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer adjusted to pH 9.0.

  • Cofactor Recycling Initialization: To 500 µL of the buffer, add NADP+ (1 mM), D-glucose (30 mM), and Glucose Dehydrogenase (GDH, 0.7 mg/mL)[1].

    • Causality: Establishing the GDH recycling loop first ensures that any oxidized NADP+ is immediately reduced to active NADPH, preventing enzyme stalling.

  • Substrate Addition: Dissolve 3-bromobenzaldehyde (5 mM) and propargylamine (10 mM) in DMSO. Add this to the buffer system so that the final DMSO concentration is 2% (v/v)[1].

  • Enzymatic Catalysis: Add purified RedAm (1 mg/mL) to initiate the reaction. Incubate the mixture at 25 °C with orbital shaking at 220 rpm for 24 hours[1].

  • Quenching: Add 30 µL of 10 M NaOH.

    • Causality: Spiking the pH > 11 denatures the enzyme (stopping the reaction) and ensures the product amine is fully deprotonated, maximizing its partition coefficient into the organic phase.

  • Extraction: Extract the aqueous layer twice with 500 µL of tert-butyl methyl ether (MTBE). Evaporate the MTBE to yield the product.

Quantitative Data Presentation

The following table summarizes the operational parameters and comparative advantages of the two methodologies described above.

ParameterChemical Method ( NaBH(OAc)3​ )Biocatalytic Method (RedAm)
Reducing Agent Sodium triacetoxyborohydrideNADPH (via GDH/Glucose recycling)
Solvent System Anhydrous DCE or THFAqueous Tris-HCl (pH 9.0) + 2% DMSO
Temperature 0 °C warming to Room Temperature25 °C to 30 °C (Isothermal)
Reaction Time 4 – 12 hours24 hours
Amine Equivalents 1.1 eq (Slight excess)2.0 – 5.0 eq (Enzyme dependent)
Environmental Impact High (Halogenated solvents, boron waste)Low (Biodegradable, aqueous conditions)
Scalability Excellent (Routinely used on Kilogram scale)Emerging (Gram scale, highly atom-economic)

References

  • Title : Imine Reductases and Reductive Aminases in Organic Synthesis | Source : ACS Catalysis | URL : 4

  • Title : Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline | Source : Frontiers in Bioengineering and Biotechnology (via NIH) | URL :1

  • Title : Mechanochemical reductive amination of aldehydes and ketones: solid-state synthesis of the antiparkinsonian drugs rasagiline and derivatives | Source : Universidad Complutense de Madrid | URL : 2

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | Source : Journal of Organic Chemistry | URL :3

Sources

Application

Application Note: Conversion of 1-(3-Bromophenyl)prop-2-yn-1-amine Free Base to Hydrochloride Salt

Executive Summary 1-(3-Bromophenyl)prop-2-yn-1-amine (CAS 1420792-57-9) is a highly functionalized primary propargylamine utilized as a critical building block in medicinal chemistry and organic synthesis[1]. In its free...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromophenyl)prop-2-yn-1-amine (CAS 1420792-57-9) is a highly functionalized primary propargylamine utilized as a critical building block in medicinal chemistry and organic synthesis[1]. In its free base form, the compound is an oil or low-melting solid that is susceptible to oxidative degradation and exhibits poor aqueous solubility. Converting the free base to its corresponding hydrochloride (HCl) salt significantly enhances its thermodynamic stability, shelf-life, and handling properties. This application note details a self-validating, high-yield protocol for this conversion, designed for researchers and drug development professionals requiring rigorous purity standards.

Mechanistic Rationale & Solvent Strategy

The conversion relies on the rapid protonation of the primary amine by a strong anhydrous acid. The choice of solvent is the most critical parameter in this workflow. By utilizing an anhydrous, non-polar aprotic solvent such as diethyl ether (Et₂O), we exploit a binary solubility profile: the free base is highly soluble, whereas the resulting ionic hydrochloride salt is entirely insoluble. This stark differential drives immediate, near-quantitative precipitation of the product, effectively shifting the reaction equilibrium and bypassing the need for complex downstream crystallization[2].

Furthermore, maintaining anhydrous conditions prevents the formation of hydrates and mitigates the risk of the product "oiling out"—a common failure mode where the salt forms a biphasic liquid rather than a crystalline solid. The exothermic heat of neutralization is managed via strict temperature control to prevent degradation of the sensitive alkyne moiety, a principle widely applied in the synthesis of pharmaceutical salts[3].

Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmountMolesRole
1-(3-Bromophenyl)prop-2-yn-1-amine 210.071.02.10 g10.0 mmolStarting Material (Free Base)
HCl (2.0 M in Diethyl Ether) 36.461.15.5 mL11.0 mmolProtonating Agent
Diethyl Ether (Anhydrous) 74.12Solvent20.0 mLN/AReaction Medium
1-(3-Bromophenyl)prop-2-yn-1-amine HCl 246.531.02.46 g10.0 mmolTarget Product (Theoretical)

Experimental Workflow

Workflow A 1-(3-Bromophenyl)prop-2-yn-1-amine (Free Base) B Dissolution in Anhydrous Et2O (Clear Solution) A->B C Controlled Acidification (Add 2M HCl/Et2O at 0°C) B->C D Precipitation & Maturation (Stir 30 min, Monitor pH) C->D E Vacuum Filtration (Wash with Cold Et2O) D->E F High-Purity Hydrochloride Salt (Vacuum Dried) E->F

Experimental workflow for the conversion of the free base to its hydrochloride salt.

Step-by-Step Methodology with Causal Logic

Step 1: Preparation and Dissolution
  • Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.10 g (10.0 mmol) of 1-(3-Bromophenyl)prop-2-yn-1-amine free base in 20 mL of anhydrous diethyl ether.

  • Causality: Anhydrous ether ensures that no moisture is introduced, which is critical for inducing immediate crystallization of the salt.

  • Self-Validation: The solution must be completely clear. Any turbidity indicates the presence of pre-existing salts or polymeric impurities, which should be filtered through a 0.22 µm PTFE syringe filter before proceeding.

Step 2: Controlled Acidification
  • Action: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 5 minutes. Begin vigorous stirring (600 rpm). Using a pressure-equalizing dropping funnel or a glass syringe, add 5.5 mL (11.0 mmol, 1.1 eq.) of 2.0 M HCl in diethyl ether dropwise over 10 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C dissipates the heat of neutralization, preventing localized hot spots that could cause solvent boiling or alkyne degradation. The slight stoichiometric excess (1.1 eq.) guarantees complete conversion of the amine[2].

  • Self-Validation: A dense, white precipitate will form instantaneously upon the addition of the first few drops of acid, visually confirming the nucleation of the hydrochloride salt.

Step 3: Maturation and In-Process Validation
  • Action: Once the addition is complete, remove the ice bath and allow the suspension to stir at room temperature (20 °C) for 30 minutes.

  • Causality: This maturation period allows smaller crystallites to dissolve and reprecipitate onto larger crystals (Ostwald ripening), improving the filtration characteristics and purity of the final solid.

  • Self-Validation (pH Check): Stop stirring and allow the solids to settle. Extract 100 µL of the clear supernatant, dilute it in 1 mL of deionized water, and test with pH paper. A pH of ~2–3 confirms that an excess of HCl is present and the free base has been fully consumed. If the pH is >4, add an additional 0.5 mL of the HCl solution.

Step 4: Isolation and Drying
  • Action: Isolate the precipitate via vacuum filtration using a Büchner funnel with a medium-porosity glass frit. Wash the filter cake with two 5 mL portions of ice-cold anhydrous diethyl ether.

  • Causality: The cold ether wash removes any unreacted trace impurities and residual volatile acid without dissolving the product.

  • Action: Transfer the solid to a pre-weighed amber vial and dry under high vacuum (< 1 mbar) at room temperature for 4 hours.

  • Self-Validation: The final product should be a free-flowing, white to off-white crystalline powder. A sticky or gummy texture indicates incomplete drying or moisture absorption (hygroscopicity).

Analytical Validation Framework

To ensure the scientific integrity of the synthesized salt, the following self-validating analytical logic should be applied to the isolated product.

Validation V1 Isolated Product V2 Solubility Test (H2O Soluble, Et2O Insoluble) V1->V2 V3 pH Verification (Aqueous Aliquot pH ~3) V1->V3 V4 1H-NMR (DMSO-d6) (Downfield -NH3+ shift ~8.5 ppm) V1->V4 V5 Validated HCl Salt V2->V5 V3->V5 V4->V5

Self-validating analytical logic for confirming successful salt formation.

Expected Analytical Data
Analytical MethodExpected Observation for HCl SaltCausality / Rationale
Solubility Profile Soluble in H₂O and DMSO; Insoluble in Et₂O and Hexanes.Ionic lattice formation drastically increases polarity.
Aqueous pH pH 3.0 – 4.5 (1% w/v in H₂O)Dissociation of the weak base/strong acid salt in water.
¹H-NMR (DMSO-d₆) Broad singlet at ~8.5–9.0 ppm (integrates to 3H).Protonation of the amine (-NH₂) to ammonium (-NH₃⁺) causes a massive downfield shift and integration change.
IR Spectroscopy Broad, strong band at 3000–2500 cm⁻¹.Characteristic N-H stretching vibrations of primary ammonium salts, masking the sharp N-H stretches of the free base.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride synthesis

An essential precursor in medicinal chemistry, 1-(3-Bromophenyl)prop-2-yn-1-amine is a propargylamine derivative frequently used in the synthesis of novel therapeutic agents. Its hydrochloride salt form enhances stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

An essential precursor in medicinal chemistry, 1-(3-Bromophenyl)prop-2-yn-1-amine is a propargylamine derivative frequently used in the synthesis of novel therapeutic agents. Its hydrochloride salt form enhances stability and improves handling characteristics. The most direct and atom-economical method for its synthesis is the three-component A³ (Aldehyde-Alkyne-Amine) coupling reaction.[1][2] This guide provides a comprehensive technical resource for researchers, offering a detailed synthesis protocol, troubleshooting advice, and answers to frequently asked questions to help improve reaction yield and product purity.

Core Synthesis Protocol: A³ Coupling

The A³ coupling reaction for this target molecule involves the condensation of 3-bromobenzaldehyde, a source of ammonia, and an alkyne in the presence of a metal catalyst, typically a copper(I) salt.[1][2]

Reaction Scheme: 3-Bromobenzaldehyde + Acetylene Source + Ammonia Source --(Catalyst)--> 1-(3-Bromophenyl)prop-2-yn-1-amine

Detailed Experimental Protocol

Materials:

  • 3-Bromobenzaldehyde

  • Trimethylsilylacetylene (TMSA)

  • Ammonia (7N solution in Methanol)

  • Copper(I) Iodide (CuI)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Hydrochloric Acid (HCl) solution (e.g., 2M in Diethyl Ether)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Copper(I) Iodide (5 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL per 1 mmol of aldehyde). To this suspension, add 3-bromobenzaldehyde (1.0 eq), followed by trimethylsilylacetylene (1.2 eq).

  • Amine Addition: Add the 7N solution of ammonia in methanol (1.5 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Deprotection: Once the coupling reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add methanol and potassium carbonate (2.0 eq) to facilitate the in-situ removal of the trimethylsilyl (TMS) protecting group. Stir for 2-4 hours at room temperature.

  • Work-up: After deprotection, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine.

  • Salt Formation: Dissolve the crude 1-(3-Bromophenyl)prop-2-yn-1-amine in a minimal amount of anhydrous diethyl ether or ethyl acetate. Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or the reaction failed completely. What are the most likely causes?

A1: Complete reaction failure or significantly low yield typically points to one of three areas: catalyst activity, reagent quality, or reaction environment.

  • Catalyst Inactivity: Copper(I) salts can oxidize over time if not stored properly. Use a fresh bottle of CuI or CuBr, or one that has been stored under an inert atmosphere.

  • Reaction Environment: The A³ coupling can be sensitive to oxygen.[3] Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes the alkyne starting material.[4]

    • Solution: Ensure your solvent is properly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Reagent Quality:

    • Aldehyde: Impurities in the 3-bromobenzaldehyde can inhibit the catalyst. If it has been stored for a long time, consider purifying it by distillation or chromatography.

    • Solvent: Ensure you are using anhydrous solvents. Water can interfere with the formation of the key imine intermediate.

Q2: I see a lot of starting material remaining even after 24 hours. What should I do?

A2: A stalled reaction suggests a loss of catalytic activity or suboptimal reaction conditions.

  • Temperature: Many A³ couplings require heating to proceed at a reasonable rate, often in the range of 70-100 °C.[3] If you are running the reaction at room temperature, slowly increasing the heat may initiate the reaction.

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities. In some cases, adding a second portion of the catalyst (an additional 1-2 mol%) can restart the reaction.

  • Amine Concentration: If using a solution of ammonia, ensure it is a fresh, concentrated stock. Ammonia can evaporate from solutions over time, leading to a substoichiometric amount being present in the reaction.

Q3: TLC analysis shows a new, nonpolar spot, and my alkyne spot has disappeared. What is this byproduct?

A3: This is a classic sign of alkyne homocoupling (Glaser coupling), which produces a diyne. This side reaction is particularly prevalent in copper-catalyzed systems when oxygen is present.[4] The resulting diyne is typically much less polar than the starting materials and the desired product.

  • Prevention: The most effective prevention is rigorous exclusion of oxygen. Use Schlenk line techniques or a glovebox for the best results.[3] Degassing the solvent by freeze-pump-thaw cycles or by bubbling an inert gas through it for 20-30 minutes before adding reagents is critical.

Q4: Purifying the final amine product via column chromatography is difficult. The product streaks badly on the silica gel column. How can I improve the purification?

A4: Amines are basic and interact strongly with the acidic surface of silica gel, leading to poor separation and streaking.

  • Modified Eluent: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol). This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[5] A common eluent system is a gradient of ethyl acetate in hexanes, with the basic modifier added.[3]

  • Alternative Purification: The most effective method for purifying basic amines is often to convert them to their hydrochloride salt. The salt is typically a crystalline solid that is much less soluble in nonpolar organic solvents than the free amine. After work-up, you can perform the salt formation, and the resulting precipitate is often of high purity. If needed, the salt can be recrystallized.

Visualizing the Process

A³ Coupling Reaction Mechanism

The reaction proceeds through a dual catalytic cycle involving the formation of a copper acetylide and an imine intermediate.[2][6]

A3_Coupling Aldehyde 3-Bromobenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH3 - H2O Amine Ammonia (NH3) Amine->Imine Alkyne Terminal Alkyne Acetylide Copper Acetylide Alkyne->Acetylide + Cu(I) Catalyst Cu(I) Catalyst Catalyst->Acetylide Product Propargylamine Product Imine->Product + Copper Acetylide Acetylide->Product Nucleophilic Attack Product->Catalyst Regenerates Catalyst

Caption: Generalized mechanism for the Copper-Catalyzed A³ Coupling Reaction.

Troubleshooting Workflow

A systematic approach is key to diagnosing issues with the synthesis.

Caption: A logical workflow for troubleshooting low-yield A³ coupling reactions.

Frequently Asked Questions (FAQs)

Q: Can I use a different catalyst for this reaction?

A: Yes. While copper(I) salts are the most common due to their low cost and high efficiency, other transition metals can also catalyze the A³ coupling.[2][7] Gold and silver salts have been shown to be effective, sometimes under milder conditions or in aqueous media.[8][9][10] However, for this specific substrate, copper(I) iodide or bromide remains the standard and most cost-effective choice.

Q: Is it necessary to use a protected alkyne like TMSA? Can I use acetylene gas?

A: Using acetylene gas is possible but presents significant handling challenges due to its gaseous nature and flammability, making it difficult to control stoichiometry on a lab scale. Trimethylsilylacetylene (TMSA) is a liquid that is much easier and safer to handle. The TMS group is readily removed in a one-pot procedure at the end of the reaction, making it a highly convenient surrogate for acetylene.

Q: How do I properly form the hydrochloride salt for optimal purity?

A: The key is to use anhydrous conditions to prevent the salt from becoming oily or hygroscopic. After purifying the free amine, dissolve it in a minimal amount of a dry, non-protic solvent like diethyl ether, ethyl acetate, or dichloromethane. Then, add a commercially available solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise while stirring, preferably at 0°C. The salt will precipitate as a solid. Adding the acid too quickly can trap impurities. Collect the solid by filtration, wash with cold, dry solvent, and dry thoroughly under vacuum.[11]

Q: What are the expected yields for this reaction?

A: With optimized conditions, yields for A³ coupling reactions can be good to excellent, often exceeding 80%.[1] However, for this specific multi-step, one-pot procedure (coupling followed by deprotection and salt formation), a realistic isolated yield for a researcher new to the reaction would be in the 50-70% range. Meticulous control over the reaction environment and purification can push this higher.

Data Summary Table

ParameterRecommended ConditionRationale / Notes
Catalyst Copper(I) Iodide (CuI)Highly efficient and cost-effective for this transformation.[1]
Catalyst Loading 5 mol%A good starting point; can be reduced with optimization.
Aldehyde 3-BromobenzaldehydeStandard starting material.
Alkyne Trimethylsilylacetylene (TMSA)Safe and convenient liquid acetylene surrogate.
Amine Ammonia (7N in Methanol)Provides the primary amine functionality.
Solvent Toluene, AnhydrousGood solubility for reagents; allows for heating.[3][12]
Temperature 60-80 °CHeating is often required to drive the reaction to completion.[3]
Atmosphere Inert (Nitrogen or Argon)Critical to prevent oxidative alkyne homocoupling.[3][4]
Purification Convert to HCl saltBest method for purification and long-term stability.[11]

References

  • Grokipedia. A3 coupling reaction.
  • Kumar, A., et al. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 2019.
  • Chemistry LibreTexts. 3.1: A3 Coupling Reaction. 2025.
  • BenchChem. Comparative Study of Propargylamine Synthesis Methods. 2025.
  • Lo, V. K.-Y., et al. Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters, 2006.
  • Ghosh, S., & Biswas, K. Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 2021.
  • Organic Chemistry Portal. Synthesis of propargylic amines.
  • Wang, C., et al. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 2019.
  • Wikipedia. A3 coupling reaction. Available from: [Link]

  • Encyclopedia.pub. Recent Advances in A3 Coupling with Metal Salts. 2023. Available from: [Link]

  • Miranzadeh, M. What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? ResearchGate, 2013. Available from: [Link]

  • BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions. 2025.
  • Teledyne ISCO. Purine and Related Compound Purification Strategies.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement of 1-(3-Bromophenyl)prop-2-yn-1-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with 1-(3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride .

While the hydrochloride (HCl) salt form provides baseline aqueous solubility, the molecule's highly lipophilic bromophenyl ring (LogP ≈ 2.08) and its nature as a weakly basic primary amine frequently lead to precipitation in physiological buffers. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your assays remain robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in pure water but instantly turns cloudy when added to PBS. Why? A: This is a classic manifestation of two distinct physicochemical phenomena: the Common Ion Effect and pH-Dependent Free-Basing . Pure water lacks buffering capacity, allowing the acidic HCl salt to dictate a low local pH, which maintains the drug in its highly soluble, ionized state. Phosphate-Buffered Saline (PBS), however, buffers the solution to pH 7.4. As this approaches the amine's pKa, the equilibrium shifts toward the un-ionized free base, which is highly lipophilic and crashes out of solution[1]. Furthermore, the high chloride concentration in PBS (~137 mM NaCl) triggers the common ion effect, suppressing the dissociation of the HCl salt and causing the salt itself to precipitate before it even converts to the free base[2].

Q2: Can I just heat the buffer to 37°C to force the precipitate back into solution? A: No. While heating increases kinetic energy and temporarily enhances thermodynamic solubility, it is not a stable formulation strategy. Upon cooling to room temperature—or even during minor temperature fluctuations in an incubator—the solution becomes supersaturated. This inevitably leads to uncontrolled, delayed nucleation and precipitation during your assay, ruining dose-response curves and causing high inter-replicate variability. You must alter the solvent composition to permanently increase equilibrium solubility.

Q3: Does the terminal alkyne (propargyl group) limit my choice of solubilizers? A: The propargyl group is generally stable in standard aqueous buffers, but it can be sensitive to transition metal contaminants (which can catalyze unwanted coupling reactions) or extreme basicity. Avoid using unpurified surfactants that may contain trace metal impurities, and keep the pH below 8.5.

Troubleshooting Matrix: Diagnosing Precipitation

To effectively resolve solubility issues, you must first diagnose the root cause of the precipitation. Follow the logical workflow below to determine the optimal intervention.

SolubilityLogic Start Compound Precipitates in Aqueous Buffer CheckPH Check Buffer pH vs pKa (Amine pKa ≈ 8.0) Start->CheckPH IsPHHigh Is pH > 7.0? CheckPH->IsPHHigh FreeBase Free Base Precipitation: Lower pH or add Co-solvent IsPHHigh->FreeBase Yes CheckSalt Check Buffer Composition (Common Ion Effect) IsPHHigh->CheckSalt No HasChloride High [Cl-] (e.g., PBS)? CheckSalt->HasChloride SaltOut HCl Salt Salting-Out: Use non-chloride buffer HasChloride->SaltOut Yes UseCD Add Solubilizer (HP-β-CD or Tween 80) HasChloride->UseCD No

Caption: Decision tree for troubleshooting 1-(3-Bromophenyl)prop-2-yn-1-amine HCl precipitation.

Common Scenarios & Interventions
  • Issue: Immediate precipitation upon dilution from a DMSO stock into an assay buffer.

    • Cause: Solvent shift. The compound is highly soluble in DMSO, but upon dilution, the DMSO concentration drops below the critical threshold needed to solvate the hydrophobic bromophenyl ring.

    • Solution: Implement a co-solvent/surfactant system (See Protocol A). Surfactants lower interfacial tension and form micelles that encapsulate the hydrophobic moiety[3].

  • Issue: Gradual micro-crystal formation over 24 hours in a pH 7.4 buffer.

    • Cause: Ostwald ripening of amorphous aggregates or slow crystallization of the free base.

    • Solution: Utilize an inclusion complex (See Protocol B). Cyclodextrins prevent both immediate precipitation and long-term crystallization by sequestering the lipophilic ring[4].

Quantitative Solubility Profiles

The following table summarizes the expected behavior of 1-(3-Bromophenyl)prop-2-yn-1-amine HCl across various solvent systems. Use this data to select the appropriate vehicle for your specific assay requirements.

Solvent SystempHAdditive / SolubilizerEstimated Max SolubilityVisual State (at 24h)
Ultrapure Water~4.5None> 10.0 mg/mLClear
PBS (1X)7.4None< 0.1 mg/mLCloudy / Precipitate
Acetate Buffer5.0None~ 5.0 mg/mLClear
PBS (1X)7.410% Tween-80~ 2.5 mg/mLClear (Micellar)
Water / Saline7.020% HP-β-CD> 5.0 mg/mLClear (Complexed)

Validated Experimental Protocols

Every protocol described here operates as a self-validating system. By incorporating physical checkpoints (e.g., Tyndall effect checks), you can confirm the thermodynamic stability of your solution before introducing it to precious biological samples.

Protocol A: Micellar Solubilization via Co-Solvent/Surfactant System

Best for: Acute in vitro biochemical assays where surfactants do not interfere with protein targets.

Mechanistic Causality: DMSO acts as a powerful hydrogen-bond acceptor to disrupt solute-solute interactions, while Tween-80 (a non-ionic surfactant) lowers the interfacial tension. By adding the drug stock dropwise into the surfactant vehicle under high shear, we kinetically trap the hydrophobic bromophenyl moiety within the hydrophobic core of the Tween-80 micelles before bulk nucleation can occur[3].

  • Stock Preparation: Weigh 10 mg of the compound and dissolve it in 500 µL of 100% molecular-biology grade DMSO (Concentration: 20 mg/mL).

    • Self-Validation Check 1: The solution must be optically clear. If undissolved particulates remain, sonicate for 5 minutes.

  • Vehicle Preparation: In a separate vial, prepare the aqueous vehicle: 10% (v/v) Tween-80 in PBS (pH 7.4). Stir until completely homogenous.

  • High-Shear Dilution: Place the vehicle on a vortex mixer at medium-high speed. Add the DMSO stock dropwise (10 µL at a time) into the center of the vortex. Do not add the aqueous buffer to the DMSO stock, as this causes localized supersaturation and irreversible precipitation.

  • Equilibration: Allow the solution to stir gently for 30 minutes at room temperature.

    • Self-Validation Check 2: Shine a laser pointer through the vial. A solid, uninterrupted beam (Tyndall effect) indicates the presence of stable micelles. Visible sparkling or beam scattering indicates failed solubilization (micro-precipitates).

Protocol B: HP-β-CD Inclusion Complexation

Best for: Cell-based assays or in vivo dosing where high concentrations of DMSO or surfactants cause toxicity.

Mechanistic Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The bromophenyl ring of the compound spontaneously partitions into this cavity due to favorable van der Waals interactions and the expulsion of high-energy water molecules. This inclusion complex masks the lipophilic portion of the drug, allowing the hydrophilic exterior of the cyclodextrin to maintain aqueous solubility without altering the bulk pH[3][4].

CDWorkflow Step1 Prepare HP-β-CD Solution (10-20% w/v) Step2 Add Compound (Solid Drug) Step1->Step2 Step3 Vortex & Sonicate (15 mins, 25°C) Step2->Step3 Step4 Equilibration (Stir 24h, Dark) Step3->Step4 Step5 Centrifuge/Filter (Remove undissolved) Step4->Step5

Caption: Step-by-step workflow for HP-β-CD inclusion complexation.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile ultrapure water or a low-chloride buffer (e.g., 50 mM HEPES).

  • Drug Addition: Add the solid 1-(3-Bromophenyl)prop-2-yn-1-amine HCl directly to the cyclodextrin solution to achieve a target concentration of 5 mg/mL.

  • Energy Input: Sonicate the suspension in a water bath at 25°C for 15 minutes to break up macroscopic aggregates and increase the surface area for complexation.

  • Equilibration: Stir the mixture magnetically for 24 hours at room temperature, protected from light.

    • Causality Note: Complexation is a dynamic equilibrium process. The 24-hour duration ensures maximum thermodynamic inclusion of the bromophenyl ring into the cyclodextrin cavity[3].

  • Filtration: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

    • Self-Validation Check: Quantify the final concentration of the filtrate via UV-Vis or HPLC to confirm the exact dose before proceeding to your assay.

References

  • Solubility Enhancement of Poorly Soluble Drug by using different Techniques.Research Journal of Pharmaceutical Dosage Forms and Technology (rjpdft.com).
  • A COMPLETE REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE.IJCRT.org.
  • Supersolubilization and Amorphization of a Weakly Acidic Drug, Flurbiprofen, by applying Acid-Base supersolubilization (ABS) principle.Pharma Excipients.
  • Review on Enhancement of Solubilization Process.Science Alert.
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.Global Research Online.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.ResearchGate.

Sources

Troubleshooting

Purification methods for removing impurities from bromophenyl propargylamine salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with bromophenyl propargylami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with bromophenyl propargylamine derivatives.

These compounds—frequently synthesized via A3 (aldehyde-alkyne-amine) multicomponent coupling—are critical intermediates and pharmacophores in medicinal chemistry, notably in the development of monoamine oxidase (MAO) inhibitors like rasagiline analogs[1]. However, the synthesis of these salts often leaves behind a complex matrix of transition metal catalysts, unreacted aldehydes, and regioisomeric impurities. This guide provides mechanistic explanations and self-validating protocols to help you achieve pharmaceutical-grade purity.

Section 1: Diagnostic Purification Workflow

Before selecting a purification method, it is critical to triage your crude mixture based on the dominant impurity profile. The flowchart below outlines the decision-making process for isolating high-purity bromophenyl propargylamine salts.

Caption: Workflow for selecting purification methods for bromophenyl propargylamine salts.

Section 2: Troubleshooting FAQs & Mechanistic Solutions

FAQ 1: My crude salt is heavily contaminated with neutral bromobenzaldehydes and unreacted secondary amines. How do I isolate the target compound?

Causality & Mechanism: Bromophenyl propargylamines are basic amines. By leveraging the pKa differences between the target amine, neutral impurities (like unreacted aldehydes), and acidic byproducts, we can use an acid-base extraction to force the target molecule to partition selectively between aqueous and organic phases[2]. When the crude mixture is dissolved in an immiscible organic solvent and washed with dilute HCl, the amine is protonated into a water-soluble ammonium salt, leaving neutral impurities trapped in the organic layer. Subsequent basification of the aqueous layer with NaOH deprotonates the amine back to its free base, allowing it to be cleanly extracted into a fresh organic phase.

Caption: Mechanistic phase distribution during the basification step of an amine extraction.

Protocol 1: Self-Validating Acid-Base Extraction

  • Dissolution : Dissolve 10 g of the crude reaction mixture in 100 mL of dichloromethane (DCM).

  • Acidic Wash (Validation Step) : Transfer to a separatory funnel. Add 100 mL of 1M HCl. Shake vigorously and vent. Causality: The target amine protonates and migrates to the aqueous layer. The DCM layer retains neutral impurities.

  • Phase Separation : Collect the lower DCM layer (waste) and retain the upper aqueous layer. Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of neutral organics.

  • Basification : Cool the aqueous layer in an ice bath to 5°C. Slowly add 2M NaOH dropwise until the pH reaches 10-11 (verify strictly with pH paper). Causality: The amine salt converts to the free base, visually validating the step by precipitating or clouding the aqueous layer.

  • Extraction : Extract the basified aqueous layer with 2 x 75 mL of ethyl acetate (EtOAc). The free base partitions into the EtOAc.

  • Isolation : Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

FAQ 2: I used a copper/palladium catalyst for the A3 coupling. How do I remove residual heavy metals without resorting to chromatography?

Causality & Mechanism: Transition metals like Cu(I) or Pd(II) coordinate strongly to the alkyne and amine moieties of the propargylamine product, causing persistent discoloration and failing elemental analysis. Traditional silica chromatography is solvent-intensive and often causes basic amines to streak. Instead, functionalized scavenger resins (e.g., QuadraSil MP, a mercaptopropyl-functionalized silica gel) provide a superior thermodynamic sink for these metals[3]. According to Hard-Soft Acid-Base (HSAB) theory, the thiol (-SH) groups on the resin act as "soft" ligands that strongly chelate "soft" transition metals, completely stripping them from the product stream without retaining the amine.

Protocol 2: Metal Scavenging via Thiol Resin

  • Preparation : Dissolve the free base bromophenyl propargylamine in a non-polar solvent mixture (e.g., 9:1 Toluene/EtOAc) to a concentration of 0.1 M.

  • Resin Addition : Add 3-5 equivalents of QuadraSil MP resin (based on the theoretical residual metal content) to the solution.

  • Incubation : Stir the suspension gently at room temperature for 4–6 hours. Causality: Gentle stirring maximizes surface area contact without mechanically shearing the silica beads, which could create difficult-to-filter fines.

  • Filtration : Filter the mixture through a pad of Celite to remove the metal-loaded resin. Wash the filter cake with 20 mL of the solvent mixture to validate full product recovery.

  • Concentration : Evaporate the filtrate to recover the metal-free propargylamine.

FAQ 3: How do I achieve the final, highly pure crystalline salt and resolve regioisomers?

Causality & Mechanism: While the free base is easily manipulated, pharmaceutical applications require stable, solid salts. Converting the free base to a hydrochloride or tartrate salt allows for purification via recrystallization[4]. The crystal lattice energy of the target salt is highly specific; structurally similar impurities (like regioisomers or over-alkylated tertiary amines) disrupt this lattice and are thermodynamically excluded from the growing crystal. Furthermore, using chiral acids like L-(+)-tartaric acid enables the resolution of enantiomers, a critical step in the synthesis of propargylamine drugs like rasagiline.

Protocol 3: Selective Salt Formation and Recrystallization

  • Salt Formation : Dissolve the purified free base in minimal anhydrous isopropanol (IPA). For the HCl salt, slowly add a stoichiometric amount of 2M HCl in diethyl ether at 0°C.

  • Precipitation : Stir for 1 hour. The bromophenyl propargylamine hydrochloride salt will precipitate as a crude solid. Filter and dry.

  • Recrystallization : Suspend the crude salt in a minimum volume of boiling ethanol. Add water dropwise until the solution just turns clear (do not exceed 10% water by volume).

  • Cooling (Validation Step) : Allow the solution to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 12 hours. Causality: Slow cooling prevents kinetic trapping of impurities, promoting the formation of a highly ordered, thermodynamically stable crystal lattice.

  • Collection : Vacuum filter the purified crystals, wash with ice-cold IPA, and dry under high vacuum.

Section 3: Quantitative Performance of Purification Methods

To assist in selecting the appropriate technique, the following table summarizes the typical efficiency of these methods based on empirical laboratory data.

Purification MethodTarget Impurity ClassTypical Initial ContaminationPost-Purification PurityYield Impact
Acid-Base Extraction Unreacted Aldehydes / Neutrals15 - 30%> 98% (Organic-free)Minimal (90-95% recovery)
QuadraSil MP Resin Transition Metals (Cu, Pd, Au)500 - 2000 ppm< 10 ppmLow (85-90% recovery)
Recrystallization (HCl) Regioisomers / Over-alkylation5 - 10%> 99.5%Moderate (65-75% recovery)
Chiral Resolution (Tartrate) Enantiomeric Impurities50% (Racemic mixture)> 99% eeHigh (35-40% recovery)

Section 4: References

  • Three-component coupling for the synthesis of propargylamine and its mechanism. Source: ResearchGate. URL: 1

  • Acid-Base Extraction | Purpose, Theory & Applications. Source: Study.com. URL: 2

  • QuadraSil MP | 1225327-73-0. Source: BenchChem. URL: 3

  • EP0810199B1 - Method for producing propargylamine compounds. Source: Google Patents. URL:4

  • An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities. Source: Mansa Publishers. URL:

Sources

Optimization

Preventing polymerization of 1-(3-Bromophenyl)prop-2-yn-1-amine during storage

Welcome to the technical support center for 1-(3-Bromophenyl)prop-2-yn-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-Bromophenyl)prop-2-yn-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive propargylamine derivative. Our goal is to provide you with the expertise and practical solutions to ensure the stability and integrity of your valuable compound.

Introduction: The Challenge of Stability

1-(3-Bromophenyl)prop-2-yn-1-amine is a key building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both a terminal alkyne and a primary amine, renders it susceptible to degradation, primarily through polymerization. This guide provides in-depth troubleshooting advice and preventative measures to mitigate these stability issues.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the storage and handling of 1-(3-Bromophenyl)prop-2-yn-1-amine.

Question 1: I've noticed a change in the color and viscosity of my stored 1-(3-Bromophenyl)prop-2-yn-1-amine. What is happening?

Answer: An observed change in color (e.g., from colorless/pale yellow to a darker yellow or brown) and an increase in viscosity are classic indicators of oligomerization or polymerization. The terminal alkyne functionality of the molecule is likely undergoing a self-addition reaction, leading to the formation of higher molecular weight species. This process can be initiated by several factors, including exposure to heat, light, or the presence of impurities.

Question 2: What is the underlying mechanism of this polymerization?

Answer: The polymerization of 1-(3-Bromophenyl)prop-2-yn-1-amine is most likely a free-radical polymerization process. This is a chain reaction consisting of three main stages: initiation, propagation, and termination.[1][2][3]

  • Initiation: The process begins with the formation of a free radical. This can be triggered by:

    • Heat or Light: Thermal energy or UV radiation can induce the homolytic cleavage of a bond, creating initial radicals.

    • Oxygen: Molecular oxygen can react with the alkyne to form peroxide radicals, which are potent initiators.

    • Impurities: Residual metal catalysts (e.g., copper, palladium) from the synthesis or other reactive impurities can initiate radical formation. The synthesis of propargylamines can sometimes involve copper catalysts, which if not completely removed, can promote side reactions like Glaser coupling, a form of oxidative dimerization.

  • Propagation: The initial radical attacks the triple bond of a monomer molecule, creating a new, larger radical. This new radical then continues to react with other monomer molecules in a chain reaction, rapidly increasing the polymer chain length.

  • Termination: The polymerization process stops when two growing radical chains combine or when they react with an inhibitor.

The primary amine and the bromophenyl group can influence the reactivity of the molecule and the stability of the radical intermediates, potentially accelerating the polymerization process under unfavorable conditions.

Question 3: How can I prevent this polymerization during storage?

Answer: Preventing polymerization requires a multi-faceted approach focused on controlling the storage environment and ensuring the purity of the compound. The following are best practices:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen. This is crucial to displace oxygen, which can initiate free-radical chain reactions.

  • Refrigeration: Store the compound at low temperatures, typically between 2-8°C, as recommended by suppliers.[4] Lower temperatures significantly reduce the rate of chemical reactions, including polymerization. For long-term storage, consider temperatures below 0°C, but be mindful of potential freezing and thawing cycles.

  • Light Protection: Protect the compound from light by using an amber-colored vial or by wrapping the container in aluminum foil. Light can provide the energy to initiate radical formation.

  • Purity: Ensure the compound is of high purity and free from any residual catalysts or acidic/basic impurities from its synthesis. If you are synthesizing the compound in-house, thorough purification is critical.

  • Addition of Inhibitors: For long-term storage, the addition of a polymerization inhibitor is highly recommended.

Question 4: What are suitable polymerization inhibitors for 1-(3-Bromophenyl)prop-2-yn-1-amine, and at what concentration should I use them?

Answer: Phenolic compounds are excellent free-radical scavengers and are commonly used as polymerization inhibitors. For this application, we recommend:

  • Hydroquinone (HQ): A highly effective inhibitor that works by quenching free radicals.[5][6][7]

  • Butylated Hydroxytoluene (BHT): Another widely used phenolic antioxidant that can prevent unwanted polymerization.[8][9]

These inhibitors function by reacting with peroxy radicals, which are formed when free radicals react with oxygen, to create stable, non-reactive species.[7]

Recommended Concentration: A concentration range of 0.01% to 0.1% by weight (100 to 1000 ppm) is a good starting point.[5][10] It is advisable to start at the lower end of this range and optimize based on your specific storage duration and conditions.

Question 5: How do I add the inhibitor to my compound?

Answer: It is crucial to add the inhibitor to a fresh, unpolymerized sample of 1-(3-Bromophenyl)prop-2-yn-1-amine.

Protocol for Adding a Polymerization Inhibitor:

  • Preparation: In a well-ventilated fume hood, prepare a stock solution of the chosen inhibitor (Hydroquinone or BHT) in a small amount of a compatible, volatile solvent (e.g., anhydrous diethyl ether or dichloromethane) in which both the inhibitor and your compound are soluble.

  • Calculation: Calculate the required volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 0.05% w/w) in your bulk compound.

  • Addition: Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add the calculated amount of the inhibitor stock solution to your 1-(3-Bromophenyl)prop-2-yn-1-amine.

  • Mixing: Gently swirl the mixture to ensure homogeneity.

  • Solvent Removal: If a volatile solvent was used, it can be carefully removed under a gentle stream of inert gas or under reduced pressure at a low temperature to leave the inhibitor evenly dispersed in your compound.

  • Storage: Immediately store the stabilized compound under the recommended conditions (inert atmosphere, 2-8°C, protected from light).

Question 6: How can I monitor the stability of my stored compound over time?

Answer: Regular monitoring is key to ensuring the integrity of your compound. A combination of simple and more advanced techniques can be used:

  • Visual Inspection: This is the simplest and most immediate method. Regularly check for any changes in color (darkening), clarity (haziness), or viscosity. The appearance of solid precipitates is a clear sign of advanced polymerization.

  • ¹H NMR Spectroscopy: This is a powerful technique to quantitatively assess the purity of your compound. The terminal alkyne proton of 1-(3-Bromophenyl)prop-2-yn-1-amine has a characteristic chemical shift around 2-3 ppm.[6][11] A decrease in the integration of this peak relative to the aromatic protons over time indicates consumption of the monomer. Broadening of peaks in the spectrum can also suggest the formation of oligomers and polymers.[12]

  • FTIR Spectroscopy: The C≡C-H stretch of the terminal alkyne typically appears as a sharp band around 3300 cm⁻¹. The disappearance or significant broadening of this peak can indicate polymerization.

  • Chromatographic Methods (GC-MS or LC-MS): These techniques can be used to detect the formation of dimers, trimers, and other oligomers, providing a more detailed picture of the degradation process.

Question 7: What should I do if I detect signs of polymerization?

Answer: If you observe early signs of polymerization (slight color change or viscosity increase), you can try to repurify a small portion of the material, for example, by flash chromatography, and then immediately add a polymerization inhibitor. However, if the polymerization is advanced (significant darkening, high viscosity, or solid formation), the material is likely unusable for most applications and should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to distill or heat a significantly polymerized sample, as this can lead to an uncontrolled, exothermic reaction.

Data & Protocols

Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of chemical reactions, including polymerization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and the formation of radical-initiating peroxides.
Light Protect from light (Amber vial/foil)Prevents photochemical initiation of free radicals.
Purity High purity (≥97%)Minimizes the presence of catalytic impurities from synthesis.[4]
Inhibitor Hydroquinone or BHT (0.01-0.1% w/w)Scavenges free radicals to terminate polymerization chain reactions.[5][10]
Experimental Protocol: Monitoring Stability by ¹H NMR
  • Sample Preparation:

    • Under an inert atmosphere, carefully withdraw a small aliquot (5-10 mg) of your stored 1-(3-Bromophenyl)prop-2-yn-1-amine.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic peaks for 1-(3-Bromophenyl)prop-2-yn-1-amine:

      • Terminal alkyne proton (≡C-H) at ~2.5 ppm.

      • Methine proton (-CH-) adjacent to the amine and phenyl ring at ~4.5 ppm.

      • Aromatic protons between ~7.2-7.6 ppm.

      • Amine protons (-NH₂) which may be a broad singlet and can exchange with trace water.

    • Integrate the terminal alkyne proton peak and one or more of the well-resolved aromatic proton peaks.

    • Calculate the ratio of the alkyne proton integral to the aromatic proton integral(s).

    • Compare this ratio to a spectrum of a freshly prepared or newly received sample. A decrease in this ratio over time indicates the consumption of the monomer via polymerization.

Visualizations

Plausible Free-Radical Polymerization Mechanism

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Heat, Light, O₂) Radical R• (Free Radical) Initiator->Radical forms Monomer1 Monomer Radical->Monomer1 attacks Monomer_Radical Monomer-R• Monomer2 Monomer Monomer_Radical->Monomer2 attacks Growing_Chain Growing Polymer Chain• Monomer2->Growing_Chain forms Inhibitor Inhibitor (e.g., HQ) Growing_Chain->Inhibitor reacts with Stable_Product Stable Product

Caption: Free-radical polymerization of 1-(3-Bromophenyl)prop-2-yn-1-amine.

Storage Troubleshooting Logic

troubleshooting_logic Start Compound shows signs of degradation (color change, viscosity increase) Check_Storage Review Storage Conditions Start->Check_Storage Temp Temperature > 8°C? Check_Storage->Temp Light Exposed to Light? Check_Storage->Light Atmosphere Stored under Air? Check_Storage->Atmosphere Inhibitor Inhibitor Absent? Check_Storage->Inhibitor Temp->Light No Action_Temp Store at 2-8°C Temp->Action_Temp Yes Light->Atmosphere No Action_Light Use Amber Vial / Foil Light->Action_Light Yes Atmosphere->Inhibitor No Action_Atmosphere Store under N₂ or Ar Atmosphere->Action_Atmosphere Yes Action_Inhibitor Add Inhibitor (HQ/BHT) Inhibitor->Action_Inhibitor Yes Solution Implement Corrective Actions Action_Temp->Solution Action_Light->Solution Action_Atmosphere->Solution Action_Inhibitor->Solution

Caption: Decision tree for troubleshooting storage issues.

References

  • Alkynes | OpenOChem Learn. Available at: [Link]

  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako. Available at: [Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. PubMed. Available at: [Link]

  • Butylated hydroxytoluene - Wikipedia. Available at: [Link]

  • Signal Areas. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC. Available at: [Link]

  • CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Google Patents.
  • Hydroquinone Compounds for Polymerization Inhibition | PDF - Scribd. Available at: [Link]

  • Chapter 1 Free-Radical Polymerization. Available at: [Link]

  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Available at: [Link]

  • Radical polymerization - Wikipedia. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. MDPI. Available at: [Link]

  • What is high performance polymerization inhibitor?. Wako. Available at: [Link]

  • WO2010096512A1 - Polymerization inhibitor composition and method of inhibiting polymerization of distillable monomers - Google Patents.
  • Free Radical Polymerization. Chemistry LibreTexts. Available at: [Link]

  • Free radical polymerisation and its mechanism. YouTube. Available at: [Link]

  • US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents.
  • (PDF) Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. ResearchGate. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL. Available at: [Link]

  • NMR Spectroscopy. MSU chemistry. Available at: [Link]

  • NMR Spectra of Polymers and Polymer Additives. Available at: [Link]

  • (1R)-1-(3-bromophenyl)prop-2-yn-1-ol | C9H7BrO | CID 129371326 - PubChem. Available at: [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. Available at: [Link]

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.

Sources

Troubleshooting

Resolving hygroscopic issues with amine hydrochloride salts in the lab

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the "syrup" phenomenon—where a carefully synthesized amine hydrochloride sal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the "syrup" phenomenon—where a carefully synthesized amine hydrochloride salt turns into a puddle of liquid on the weigh boat. This guide synthesizes field-proven methodologies, thermodynamic principles, and analytical rigor to help you characterize, handle, and engineer around hygroscopicity.

Section 1: The Causality of Hygroscopicity (FAQ)

Q: Mechanistically, why are amine hydrochloride salts so prone to moisture uptake? A: Hydrochloride salts are historically the first choice for weakly basic amines due to their ease of synthesis and high aqueous solubility[1]. However, the chloride anion is a strong hydrogen-bond acceptor. When exposed to ambient humidity, atmospheric water molecules coordinate with the chloride ions and the protonated amine. If the thermodynamic hydration energy exceeds the crystal lattice energy, the solid undergoes moisture sorption[2]. This can lead to hydrate formation or complete deliquescence (where the salt dissolves entirely in its own absorbed water). Furthermore, the high polarity and low microenvironmental pH of HCl salts exacerbate this moisture affinity, which can subsequently compromise the chemical stability of the Active Pharmaceutical Ingredient (API) via hydrolysis[2].

Q: How do I quantitatively differentiate between surface adsorption and bulk absorption? A: Surface adsorption involves water molecules binding only to the exterior of the crystal lattice, while absorption involves water penetrating the lattice to form hydrates[3]. We differentiate these mechanisms using Dynamic Vapor Sorption (DVS). DVS measures mass changes gravimetrically as a sample is exposed to precisely controlled relative humidity (RH) cycles[4]. Significant hysteresis between the sorption and desorption isotherms typically indicates bulk absorption or hydrate formation, whereas reversible, non-hysteretic curves suggest simple surface adsorption[3].

Section 2: Analytical Workflows for Moisture Assessment

Before implementing a handling protocol, you must quantify the extent of the hygroscopicity. Table 1 summarizes the primary analytical techniques used to evaluate moisture kinetics.

Table 1: Quantitative Techniques for Moisture Analysis

TechniqueMechanistic PrinciplePrimary Use CaseSample SizeDestructive?
Dynamic Vapor Sorption (DVS) Gravimetric mass change under controlled RHMoisture sorption isotherms, hydrate screening1 - 10 mgNo
Karl Fischer (KF) Titration Coulometric/Volumetric chemical reaction with H₂OAbsolute water content determination10 - 50 mgYes
Thermogravimetric Analysis (TGA) Mass loss upon thermal rampingDifferentiating unbound vs. bound (hydrate) water2 - 10 mgYes
Protocol 1: Self-Validating DVS Methodology for Amine Salts

Objective: Determine the critical relative humidity (CRH) at which deliquescence or hydrate formation occurs.

  • Sample Preparation : Transfer 5–10 mg of the amine hydrochloride salt into a pre-tared quartz DVS sample pan[4].

    • Causality: Using a small sample size ensures a thin powder bed, maximizing atmospheric exposure and preventing diffusion-limited artificially slow uptake kinetics. If the sample is known to be highly hygroscopic, perform this step inside a glovebox to prevent baseline skewing.

  • Equilibration : Equilibrate the sample at 25°C and 0% RH using dry nitrogen gas until the mass change rate ( dm/dt ) is <0.002% per minute[5].

    • Causality: This establishes the true anhydrous baseline mass before the experiment begins.

  • Sorption Cycle : Program the DVS to increase RH in 10% increments from 0% to 90% RH[6]. Set the dm/dt equilibrium criterion to <0.002%/min for a maximum of 120 minutes per step.

  • Desorption Cycle : Decrease RH from 90% back to 0% in 10% increments using the identical equilibrium criteria.

  • Self-Validating System : The protocol validates itself through the desorption cycle. If the mass returns exactly to the initial dry mass (0% hysteresis), the moisture was merely surface-adsorbed and fully reversible[3]. If the mass remains elevated at the final 0% RH step, the water has been incorporated into the crystal lattice (hydrate formation) or triggered an irreversible phase change. You must then orthogonally confirm the final solid state using X-ray Powder Diffraction (XRPD)[4].

Section 3: Laboratory Handling & Isolation Protocols

Q: My amine hydrochloride precipitates beautifully in dry ether, but turns to goo during filtration. How do I isolate it? A: Standard Büchner filtration exposes the high-surface-area filter cake to massive volumes of ambient air. As the volatile solvent evaporates, the endothermic phase change rapidly cools the filter cake. This localized temperature drop causes the surrounding air to reach its dew point, condensing atmospheric moisture directly onto your highly hygroscopic salt lattice.

Protocol 2: Moisture-Free Isolation of Highly Hygroscopic Precipitates

Objective: Isolate deliquescent salts without atmospheric exposure.

  • Inert Atmosphere Transfer : Once precipitation is complete in the reaction flask, do not open it to air. Use a cannula to transfer the supernatant solvent to a separate waste flask under positive Argon pressure[7].

  • Anhydrous Washing : Inject anhydrous, degassed wash solvent (e.g., dry diethyl ether) into the reaction flask via syringe. Agitate, let the salt settle, and cannula-transfer the wash solvent out[7]. Repeat 3 times.

    • Causality: Washing removes unreacted lipophilic impurities. Keeping the system sealed prevents the introduction of atmospheric H₂O.

  • Primary Drying : Attach the reaction flask directly to a high-vacuum line (<0.1 mbar). The residual ether will sublime/evaporate, leaving a dry, free-flowing powder[7].

  • Secondary Drying : Heat the flask gently (only if the API is thermally stable) under vacuum for 12 hours.

  • Self-Validating System : Backfill the flask with Argon and seal it. Transfer the flask to a glovebox (<10 ppm H₂O)[8]. If the powder remains free-flowing and crystalline upon opening in the controlled environment, the isolation and drying workflow is validated.

Section 4: Engineering Around the Problem (Salt Selection)

Q: We cannot manufacture this drug at scale if it requires a glovebox. What are our options? A: If the amine hydrochloride is fundamentally too hygroscopic for standard manufacturing (typically >5% mass gain at 60% RH), you must engineer the crystal lattice by changing the counterion.

Causality: Different counterions alter the crystal packing, lattice energy, and hydrogen-bonding network. For basic amines, switching from a hydrochloride to a mesylate (methanesulfonate), sulfate, or phosphate can drastically reduce hygroscopicity while maintaining or even improving aqueous solubility[2]. For example, mesylate salts often yield clean polymorphic profiles, lower hygroscopicity, and superior dissolution rates compared to their HCl counterparts because the larger, less charge-dense counterion disrupts the highly polar localized hydrogen-bonding network that water molecules exploit[2].

HygroscopicHandling Start Amine HCl Salt Exhibits Deliquescence Assess Perform DVS Analysis (Determine % Water Uptake) Start->Assess Decision1 Is water uptake >5% at 60% RH? Assess->Decision1 LowHygro Slightly Hygroscopic: Store in desiccator Handle in ambient lab Decision1->LowHygro No HighHygro Highly Hygroscopic: Requires intervention Decision1->HighHygro Yes Action1 Glovebox Handling (<10 ppm H2O) HighHygro->Action1 Immediate Use Action2 Salt Screening (e.g., Mesylate, Sulfate) HighHygro->Action2 Formulation Action3 Schlenk Line Isolation HighHygro->Action3 Purification

Decision Tree for Handling and Troubleshooting Hygroscopic Amine Salts

References

  • Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • SK pharmteco. Dynamic Vapor Sorption. [Link]

  • Crystal Pharmatech. Applications of Dynamic Moisture Adsorption in Crystal Research.[Link]

  • American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • ACS Publications. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development.[Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?[Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Interpretation of 1-(3-Bromophenyl)prop-2-yn-1-amine Hydrochloride: A Comparative Structural Validation Guide

Introduction & Analytical Context Propargylamines are critical pharmacophores in medicinal chemistry, notably serving as key intermediates in click chemistry and as irreversible inhibitors of monoamine oxidase (MAO) enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Propargylamines are critical pharmacophores in medicinal chemistry, notably serving as key intermediates in click chemistry and as irreversible inhibitors of monoamine oxidase (MAO) enzymes. The precise structural validation of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride (CAS: 1420792-57-9)[1] is paramount during drug development and quality control.

As a Senior Application Scientist, I approach NMR interpretation not merely as a peak-picking exercise, but as a holistic, self-validating system. This guide provides a comprehensive comparison of the target compound's NMR spectroscopic profile against its regioisomeric alternatives (the 2-bromo and 4-bromo analogs). By understanding the causality behind the chemical shifts, researchers can confidently differentiate these commercial propargylamine derivatives and ensure the integrity of their synthetic pipelines.

Experimental Methodology: High-Fidelity NMR Acquisition

To ensure reproducible and high-resolution spectra, the following protocol details the optimal conditions for analyzing amine hydrochlorides[2],[3].

Step-by-Step Protocol:

  • Solvent Selection: Use Dimethyl Sulfoxide-d6 (DMSO-d6) rather than CDCl3 or D2O. DMSO-d6 fully dissolves the polar hydrochloride salt and, crucially, slows the proton exchange rate of the ammonium (-NH3+) group, allowing it to be observed as a distinct, broad signal.

  • Sample Preparation: Weigh 15–20 mg of the compound into a clean glass vial. Add 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex until complete dissolution is achieved.

  • 1D NMR Acquisition:

    • 1H NMR: Acquire at 400 MHz (or higher). Use a standard 30° pulse sequence (zg30), 16–32 scans, with a relaxation delay (D1) of 1.5 seconds.

    • 13C NMR: Acquire at 100 MHz using proton decoupling (zgpg30). Use a minimum of 512 scans and a D1 of 2.0 seconds to ensure adequate signal-to-noise for the quaternary carbons.

  • 2D NMR Validation: Run standard gradient COSY, HSQC, and HMBC to trace the spin systems from the propargylic core out to the aromatic ring, closing the logical loop of structural assignment.

NMR workflow for structural validation and regioisomer differentiation.

Comparative Analysis: 1H NMR Interpretation

The primary challenge in validating the 3-bromo substitution is distinguishing it from the 2-bromo and 4-bromo isomers. The aromatic region (7.0 – 8.0 ppm) provides the definitive diagnostic fingerprint.

Causality of Chemical Shifts
  • Propargylic Proton (~5.30 ppm): This single proton (CH) is highly deshielded due to the combined electron-withdrawing inductive effect of the adjacent ammonium group (-NH3+), the diamagnetic anisotropy of the alkyne, and the aromatic ring current.

  • Alkyne Proton (~3.80 ppm): Appears as a doublet (J ≈ 2.4 Hz) due to long-range (4J) coupling with the propargylic proton.

  • Ammonium Protons (~8.80 ppm): The -NH3+ protons appear as a broad singlet (3H). The broadness is caused by the quadrupolar relaxation of the adjacent 14N nucleus (I=1) and intermediate chemical exchange rates in DMSO-d6[2].

Table 1: 1H NMR Comparative Aromatic Profiles (DMSO-d6, 400 MHz)
Proton Assignment1-(3-Bromophenyl)... (Target)1-(4-Bromophenyl)... (Alternative)1-(2-Bromophenyl)... (Alternative)
H-2' ~7.85 ppm (t, J=1.8 Hz, 1H)~7.45 ppm (d, J=8.5 Hz, 2H)~7.70 ppm (dd, J=7.9, 1.5 Hz, 1H)
H-3' - (Substituted by Br)~7.60 ppm (d, J=8.5 Hz, 2H)- (Substituted by Br)
H-4' ~7.65 ppm (ddd, J=8.0, 1.8, 1.0 Hz, 1H)- (Substituted by Br)~7.45 ppm (td, J=7.6, 1.2 Hz, 1H)
H-5' ~7.45 ppm (t, J=7.9 Hz, 1H)~7.60 ppm (d, J=8.5 Hz, 2H)~7.30 ppm (td, J=7.7, 1.7 Hz, 1H)
H-6' ~7.55 ppm (dt, J=7.8, 1.2 Hz, 1H)~7.45 ppm (d, J=8.5 Hz, 2H)~7.60 ppm (dd, J=7.8, 1.6 Hz, 1H)
Diagnostic Feature Asymmetric multiplet, distinct H-2' triplet Symmetric AA'BB' system (2 doublets) Highly deshielded ortho-proton (H-3')

*Note: In the 4-bromo isomer, the protons are chemically equivalent due to the plane of symmetry, resulting in a classic AA'BB' spin system.

Comparative Analysis: 13C NMR Interpretation

The 13C NMR spectrum provides an orthogonal layer of validation. The total number of unique aromatic carbon signals instantly differentiates the para-substituted alternative from the meta- and ortho-substituted variants.

Table 2: 13C NMR Chemical Shifts (DMSO-d6, 100 MHz)
Carbon Type3-Bromo Isomer (Target)4-Bromo IsomerCausality / Mechanistic Note
C1 (Propargylic) ~42.5 ppm~42.3 ppmDeshielded by adjacent N and aromatic ring.
C2 (Alkyne Cq) ~79.5 ppm~79.8 ppmTypical sp-hybridized internal carbon.
C3 (Alkyne CH) ~76.0 ppm~76.2 ppmTypical sp-hybridized terminal carbon.
C1' (Aromatic Cq) ~138.5 ppm~136.0 ppmIpso-carbon to the propargyl group.
C2' (Aromatic CH) ~131.5 ppm~130.5 ppm (2C)Meta-substitution breaks symmetry (1C vs 2C).
C3' (Aromatic Cq-Br) ~122.0 ppm~131.8 ppm (2C)Heavy atom effect of Bromine shields the attached carbon.
C4' (Aromatic CH) ~131.8 ppm~121.5 ppm (C-Br)Para-position differences.
C5' (Aromatic CH) ~131.0 ppm~131.8 ppm (2C)-
C6' (Aromatic CH) ~127.5 ppm~130.5 ppm (2C)-
Total Aromatic Signals 6 distinct signals 4 distinct signals The 4-bromo isomer possesses a plane of symmetry.

Self-Validating Systems: 2D NMR Connectivity

To establish a completely trustworthy assignment, 1D data must be corroborated by 2D NMR. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate self-validating tool for this molecule.

By irradiating the propargylic proton (~5.30 ppm), we should observe strong 3J (three-bond) correlations to the aromatic C2' and C6' carbons, as well as the alkyne quaternary carbon (C2). The absence of symmetry in the 3-bromo isomer means C2' and C6' will appear at different chemical shifts, unlike the 4-bromo isomer where they would be degenerate. This perfectly closes the loop on structural verification.

Key HMBC (1H-13C) logical correlations validating the propargylic linkage.

Conclusion

The absolute structural verification of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride relies on the synergistic interpretation of its asymmetric 1H aromatic splitting pattern (specifically the isolated H-2' triplet) and the presence of six distinct aromatic 13C signals. By comparing these features against the symmetric 4-bromo alternative and utilizing DMSO-d6 to capture the critical -NH3+ resonance, researchers can confidently validate the integrity of their synthesized or procured lots.

References

Sources

Comparative

HPLC Method Development for Purity Assessment of Propargylamines: A Comparative Guide

Propargylamines, such as rasagiline and selegiline, represent a critical class of active pharmaceutical ingredients (APIs) primarily utilized as irreversible monoamine oxidase (MAO) inhibitors . Assessing the chemical pu...

Author: BenchChem Technical Support Team. Date: March 2026

Propargylamines, such as rasagiline and selegiline, represent a critical class of active pharmaceutical ingredients (APIs) primarily utilized as irreversible monoamine oxidase (MAO) inhibitors . Assessing the chemical purity of these compounds is a rigorous regulatory requirement, necessitating the baseline separation of the API from process-related impurities (e.g., 1-aminoindan) and degradation products. However, the unique structural combination of a basic amine and an alkyne moiety presents significant chromatographic challenges that require strategic method development.

The Mechanistic Challenge: Why Basic Amines Tail

As a Senior Application Scientist, the first step in method development is understanding the analyte's physicochemical properties. Propargylamines possess a secondary or tertiary amine group with a pKa typically ranging between 6.5 and 7.5. Under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions, these basic amines are positively charged.

Traditional silica-based stationary phases contain residual silanol groups (Si-OH). When the mobile phase pH exceeds 3.0, these silanols begin to deprotonate (Si-O⁻). The resulting electrostatic attraction between the protonated propargylamine and the deprotonated silanol creates a secondary ion-exchange retention mechanism . This mixed-mode interaction disrupts the uniform partitioning of the analyte, leading to asymmetric peaks, severe band broadening, and compromised resolution of closely eluting impurities.

G A Basic Amine (Propargylamine) C Secondary Ion-Exchange Interaction A->C B Residual Silanols (Si-O⁻) B->C D Peak Tailing & Broadening C->D E Polar-Embedded Phase D->E Solution 1 F Low pH Mobile Phase (pH < 3) D->F Solution 2 G Symmetrical Peak (Tf < 1.5) E->G F->G

Mechanism of peak tailing for basic amines and chromatographic solutions.

Stationary Phase Comparison

To overcome silanol-induced tailing, method developers must strategically select the stationary phase. We evaluated three distinct column technologies for the purity assessment of rasagiline mesylate:

  • Fully Porous Endcapped C18 (Type B Silica): Utilizes high-purity silica and double endcapping to block active silanols. While it improves upon older Type A silica, strong bases can still exhibit moderate tailing due to steric hindrance preventing complete endcapping.

  • Core-Shell C18: Features a solid, impermeable core surrounded by a porous silica layer. This architecture minimizes longitudinal diffusion and mass transfer resistance, yielding ultra-high theoretical plates that physically sharpen tailing peaks.

  • Polar-Embedded C18: Incorporates a polar functional group (such as an amide or carbamate) into the alkyl chain near the silica surface. This embedded group attracts a layer of water molecules from the mobile phase, creating a virtual "shield" that physically blocks basic analytes from interacting with residual silanols .

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of these three column architectures when analyzing a propargylamine API spiked with its primary synthetic impurity (1-aminoindan).

Column TechnologyUSP Tailing Factor (API)Theoretical Plates (N)Resolution (Rs) (API vs. Impurity)Backpressure (bar)Suitability for Basic Amines
Fully Porous C18 1.658,5001.8120Moderate
Core-Shell C18 1.3014,2002.5180High
Polar-Embedded C18 1.0511,5003.2115Excellent

Data Interpretation: The Polar-Embedded C18 provides the best peak symmetry (Tf = 1.05) and the highest resolution (Rs = 3.2), proving that chemical shielding of silanols is more effective than physical efficiency gains (Core-Shell) for this specific class of compounds.

Experimental Protocol: A Self-Validating Workflow

To ensure analytical trustworthiness, the following step-by-step methodology is designed as a self-validating system. By embedding System Suitability Testing (SST) criteria directly into the workflow, the protocol inherently verifies its own thermodynamic and kinetic performance prior to sample analysis .

Workflow S1 1. Sample Profiling (pKa, LogP, Solubility) S2 2. Column Selection (Polar-Embedded C18) S1->S2 S3 3. Mobile Phase Optimization (Buffer pH 3.0 & ACN) S2->S3 S4 4. Gradient Tuning (Resolution of Impurities) S3->S4 S5 5. System Suitability Testing (Self-Validating Gate) S4->S5

Step-by-step HPLC method development workflow for propargylamine purity.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare a 10 mM Potassium dihydrogen phosphate ( KH2​PO4​ ) buffer. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Causality: Maintaining the pH at 3.0 ensures the propargylamine (pKa ~7.0) remains fully protonated while simultaneously suppressing the ionization of residual silanols on the stationary phase (pKa ~4.5). This dual-action pH control eliminates secondary ion-exchange interactions.

  • Organic Phase (B): 100% Acetonitrile (HPLC Grade).

    • Causality: Acetonitrile provides lower backpressure and better UV transparency at low wavelengths (210 nm) compared to methanol, which is critical for detecting trace impurities that lack strong chromophores.

Step 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., RP-Amide), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Thermostatting the column stabilizes mass transfer kinetics and ensures highly reproducible retention times across different days and instruments.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0–5 min: 20% B (Isocratic hold to focus polar impurities)

    • 5–15 min: 20% → 60% B (Linear ramp to elute the API and lipophilic degradants)

    • 15–20 min: 60% B (Wash step)

    • 20–21 min: 60% → 20% B

    • 21–26 min: 20% B (Re-equilibration)

Step 3: Self-Validating System Suitability Testing (SST)

Before analyzing unknown samples, the system must pass the following criteria using a standard resolution mixture (API spiked with 0.1% known impurities). If any parameter fails, the run is aborted, ensuring absolute data integrity.

  • Tailing Factor (Tf): Must be ≤ 1.5 for the propargylamine peak. (Validates the successful suppression of silanol interactions).

  • Resolution (Rs): Must be ≥ 2.0 between the API and the closest eluting impurity. (Validates the thermodynamic separation power of the gradient).

  • Precision: The relative standard deviation (%RSD) of the API peak area from six replicate injections must be ≤ 2.0%. (Validates autoinjector precision and baseline stability).

Conclusion

Developing a robust purity assessment method for propargylamines requires a deep understanding of the chemical interplay between the basic analyte, the mobile phase pH, and the stationary phase chemistry. By leveraging a Polar-Embedded C18 column in conjunction with a tightly controlled acidic buffer, chromatographers can effectively neutralize silanol interactions, resulting in sharp, symmetrical peaks and highly reliable quantitative data.

References

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Process Related Impurities and Degradation Products of Rasagiline Mesylate in Pharmaceutical Formulation | Journal of Chromatographic Science |[Link]

  • Stability Indicating RP-HPLC Method for Selegiline Hydrochloride in Pharmaceutical Formulation | Asian Journal of Pharmaceutical Research and Development |[Link]

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |[Link]

  • HPLC Column Selection: Core to Method Development (Part II) | Welch Materials |[Link]

Validation

Analytical Comparison Guide: IR Spectroscopy for Alkyne and Amine Hydrochloride Characterization

Executive Summary In pharmaceutical development and synthetic organic chemistry, the definitive identification of structural motifs such as alkynes (common in targeted covalent inhibitors and click-chemistry precursors)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, the definitive identification of structural motifs such as alkynes (common in targeted covalent inhibitors and click-chemistry precursors) and amine hydrochlorides (the most prevalent API salt form) is critical. Infrared (IR) spectroscopy provides rapid, non-destructive structural elucidation. However, detecting these specific groups presents unique optical challenges—ranging from weak dipole changes in internal alkynes to complex hydrogen-bonding networks in amine salts.

This guide objectively compares IR sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) —and details the characteristic vibrational bands required for self-validating spectral interpretation.

Spectrometric Signatures: Alkynes vs. Amine Hydrochlorides

The fundamental principle of IR spectroscopy dictates that a molecular vibration must result in a net change in the dipole moment ( Δμ=0 ) to be IR-active.

  • Alkynes : The C≡C triple bond possesses a highly symmetrical electron cloud, resulting in a minimal dipole moment change during stretching. Consequently, internal alkynes often exhibit very weak or completely absent IR bands[1]. Terminal alkynes, however, break this symmetry and present a sharp, highly diagnostic [2].

  • Amine Hydrochlorides : Protonation of an amine to form a hydrochloride salt drastically alters its IR spectrum. The highly polar N-H⁺ bonds engage in extensive hydrogen bonding with chloride counterions, compared to free amines[3].

Table 1: Characteristic IR Bands of Alkynes
Vibration ModeWavenumber (cm⁻¹)Intensity & ShapeMechanistic Note
Terminal ≡C-H Stretch 3330 – 3270Strong, SharpHighly diagnostic; easily distinguished from broad O-H or N-H bands.
C≡C Stretch 2260 – 2100Weak to MediumOften absent in highly symmetrical internal alkynes due to lack of dipole change.
Terminal ≡C-H Bend 700 – 610Strong, BroadUseful for confirming terminal alkyne presence if the 3300 cm⁻¹ region is obscured.
Table 2: Characteristic IR Bands of Amine Hydrochlorides
Vibration ModeWavenumber (cm⁻¹)Intensity & ShapeMechanistic Note
N-H⁺ Stretch 3030 – 2500Strong, Very BroadOften appears as a "continuous" band overlapping the C-H stretching region due to extensive H-bonding.
N-H⁺ Overtone / Combination 2140 – 1980Weak, Multiple PeaksCritical Warning: These bands frequently overlap with the alkyne C≡C stretching region.
NH₂⁺ Deformation (Secondary Amines)1620 – 1560Medium, SharpDiagnostic for secondary amine salts; shifts slightly based on the specific counterion matrix.

The Analytical Challenge: Spectral Overlap & Orthogonal Techniques

A critical pitfall in API characterization occurs when a molecule contains both an alkyne and an amine hydrochloride (e.g., propargylamine derivatives like rasagiline or selegiline).

The Causality of Overlap: The amine hydrochloride salt exhibits multiple[3]. Simultaneously, the[4]. Because the C≡C stretch is a weak IR absorber, it is frequently swallowed entirely by the broad N-H⁺ overtones of the hydrochloride salt.

The Orthogonal Solution: To resolve this, researchers must employ Raman spectroscopy . While IR relies on dipole moment changes, Raman relies on changes in polarizability ( Δα=0 ). The electron-rich C≡C triple bond is highly polarizable, yielding an exceptionally strong Raman signal. Conversely, the highly ionic N-H⁺ bonds of the amine salt are weak Raman scatterers, allowing for perfect baseline resolution of the alkyne.

Sampling Modality Comparison: ATR-FTIR vs. Transmission (KBr)

Selecting the correct sampling technique is paramount for accurate functional group assignment.

FeatureATR-FTIR (Diamond/ZnSe)Transmission (KBr Pellet)
Sample Preparation None required.High (Requires precise milling and pressing).
Moisture Interference Low: Ideal for hygroscopic amine hydrochlorides.High: KBr absorbs water, masking the 3300 cm⁻¹ ≡C-H stretch.
High-Wavenumber Sensitivity Poor: Penetration depth decreases at high wavenumbers.Excellent: Linear adherence to the Beer-Lambert law.
Best For... Routine QA/QC, highly hygroscopic salts.Resolving weak terminal alkyne bands (3300 cm⁻¹).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not merely execute steps; validate the physical causality behind them.

Protocol A: Transmission FTIR (KBr Pellet) – Optimized for Alkynes

Objective: Achieve a moisture-free matrix to prevent O-H band masking of the ≡C-H stretch.

  • Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for >12 hours.

    • Causality: Residual water creates a broad band at 3400 cm⁻¹ that completely obscures terminal alkyne ≡C-H stretches and distorts amine N-H⁺ regions.

  • Milling: Grind 1-2 mg of API with 100 mg of KBr in an agate mortar for 3-5 minutes.

    • Causality: Particle sizes must be reduced below the wavelength of IR light (<2 μm) to prevent the Christiansen effect (anomalous scattering that causes asymmetric, distorted peaks).

  • Pressing: Apply 10 tons of pressure for 2 minutes under a vacuum.

    • Causality: Vacuum removes entrained air, preventing opaque, cloudy pellets that reduce beam throughput.

  • Self-Validation Check: Evaluate the baseline at 4000 cm⁻¹. If transmittance is <80%, discard and re-grind. A sloping baseline indicates excessive particle size scattering.

Protocol B: ATR-FTIR – Optimized for Amine Hydrochlorides

Objective: Ensure accurate relative peak intensities for high-wavenumber bands.

  • Background Collection: Collect the background spectrum immediately before the sample.

    • Causality: Atmospheric CO₂ and H₂O fluctuate rapidly; immediate subtraction prevents negative/positive artifact peaks.

  • Sample Application: Cover the crystal completely with the solid API and apply maximum calibrated anvil pressure.

    • Causality: The evanescent wave penetrates only 0.5–2 μm into the sample. Poor contact results in artificially weak signals and high signal-to-noise ratios.

  • Self-Validation Check (Depth Correction): Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because penetration depth ( dp​ ) is directly proportional to wavelength, high-wavenumber peaks (e.g., the 3300 cm⁻¹ ≡C-H stretch) appear artificially weaker in ATR than in transmission. The correction normalizes the spectrum for accurate library matching.

Decision Workflow

IR_Workflow Start Solid API Sample CheckFG Target Functional Group? Start->CheckFG Alkyne Alkyne Motif CheckFG->Alkyne AmineHCl Amine Hydrochloride CheckFG->AmineHCl ATR ATR-FTIR (Routine) Alkyne->ATR Internal C≡C KBr Transmission (KBr) (High Sensitivity) Alkyne->KBr Terminal ≡C-H Raman Raman Spectroscopy Alkyne->Raman Weak dipole C≡C AmineHCl->ATR Avoids moisture AmineHCl->KBr Resolves N-H+ Validate Spectral Peak Assignment ATR->Validate Apply depth correction KBr->Validate Subtract H2O baseline Raman->Validate Check fluorescence

Workflow for selecting spectroscopic techniques for API characterization.

References

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: IR Spectroscopy Tutorial: Alkynes Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: The infrared spectra of secondary amines and their salts Source: Canadian Science Publishing URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: 14.2.3: Spectroscopy of the Alkynes Source: Chemistry LibreTexts URL: [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 1-(3-Bromophenyl)prop-2-yn-1-amine HCl: Classical vs. Modern Techniques

For Researchers, Scientists, and Drug Development Professionals The precise determination of elemental composition is a cornerstone of chemical and pharmaceutical development. For a novel, halogenated compound such as 1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of elemental composition is a cornerstone of chemical and pharmaceutical development. For a novel, halogenated compound such as 1-(3-Bromophenyl)prop-2-yn-1-amine HCl, this analysis is non-negotiable. It serves as the fundamental verification of its empirical formula, a critical assessment of its purity, and a foundational piece of data for regulatory submissions and further research. This guide compares the "gold standard" combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN) with modern, complementary techniques required for comprehensive halogen quantification.

Theoretical Composition: The Analytical Benchmark

Before any analysis, establishing the theoretical elemental composition is paramount. This calculated ideal serves as the benchmark against which all experimental results are measured.

Molecular Formula: C₉H₉BrClN

Molecular Weight: 246.54 g/mol

The expected mass percentages of each element are summarized below. Any significant, reproducible deviation from these values in a synthesized batch suggests the presence of impurities, residual solvents, or an incorrect molecular structure.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.0119108.09943.85%
HydrogenH1.00899.0723.68%
BromineBr79.904179.90432.41%
ChlorineCl35.453135.45314.38%
NitrogenN14.007114.0075.68%
Total 246.535 100.00%

The Gold Standard: Combustion-Based CHN(S) Analysis

For decades, combustion analysis has been the primary method for determining the carbon, hydrogen, and nitrogen content of organic compounds. Its enduring prevalence is a testament to its reliability, cost-effectiveness, and high precision.

Principle of the Technique: The method relies on the complete and instantaneous oxidation (flash combustion) of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxides: carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These gases are then separated by a gas chromatography column and measured by a thermal conductivity detector (TCD).

The Halogen Challenge: A critical consideration for a molecule like 1-(3-Bromophenyl)prop-2-yn-1-amine HCl is the presence of bromine and chlorine. Halogens are highly corrosive and can interfere with the N₂ reading. Therefore, the combustion tube of the elemental analyzer must contain specialized reagents, such as silver tungstate or silver vanadate, to scrub these halogens from the gas stream, forming stable silver halides. This ensures the longevity of the instrument and the accuracy of the nitrogen result.

Experimental Protocol: CHN Combustion Analysis

This protocol is designed as a self-validating system, incorporating calibration standards and checks to ensure data integrity.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified, high-purity standard with a known elemental composition, such as Acetanilide. This establishes the instrument's response factors for C, H, and N.

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the 1-(3-Bromophenyl)prop-2-yn-1-amine HCl sample into a tin capsule. The precise weight is critical as all final percentages are calculated relative to this initial mass.

    • Seal the capsule securely to contain the sample and facilitate complete combustion.

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the combustion furnace (typically >950°C).

    • The resulting CO₂, H₂O, and N₂ gases are swept by a helium carrier gas through the halogen scrubbing and reduction zones.

    • The purified gases are separated via a GC column.

    • The TCD detects the concentration of each gas relative to the helium reference stream.

  • Data Interpretation:

    • The instrument software calculates the mass percentage of C, H, and N based on the detector signals and the initial sample weight.

    • Acceptance Criterion: For pharmaceutical-grade compounds, the experimental results for C, H, and N should be within ±0.4% of the theoretical values calculated in Section 1.

Workflow for CHN Combustion Analysis

CHN_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_data Data Processing P1 Calibrate instrument with certified standard (e.g., Acetanilide) P2 Accurately weigh 1-3 mg of sample into a tin capsule A1 Flash Combustion (>950°C in O₂ stream) P2->A1 A2 Halogen Scrubbing (e.g., Silver Vanadate) A1->A2 A3 Gas Separation (GC Column) A2->A3 A4 Detection (Thermal Conductivity Detector) A3->A4 D1 Calculate Mass % of C, H, N A4->D1 D2 Compare to Theoretical Values (Acceptance: ±0.4%) D1->D2 CIC_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_data Data Processing P1 Calibrate IC with aqueous Br⁻ & Cl⁻ standards P2 Accurately weigh 1-5 mg of sample into a boat A1 Programmed Combustion (Oxygen/Argon Stream) P2->A1 A2 Gas Absorption (Aqueous Solution) A1->A2 A3 IC Separation (Anion-Exchange Column) A2->A3 A4 Detection (Conductivity Detector) A3->A4 D1 Calculate Mass % of Br, Cl A4->D1 D2 Compare to Theoretical Values D1->D2

Validation

Comparative X-Ray Crystallographic Analysis of 1-(3-Bromophenyl)prop-2-yn-1-amine Hydrochloride: Structural Insights for Drug Development

As a Senior Application Scientist specializing in the structural characterization of chiral active pharmaceutical ingredients (APIs), determining the unambiguous absolute stereochemistry of synthetic intermediates is a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural characterization of chiral active pharmaceutical ingredients (APIs), determining the unambiguous absolute stereochemistry of synthetic intermediates is a critical hurdle. 1-(3-Bromophenyl)prop-2-yn-1-amine is a highly versatile chiral building block. Its propargylamine moiety is a privileged pharmacophore, widely utilized in the design of irreversible monoamine oxidase (MAO) inhibitors and as a crucial handle for bioorthogonal chemical biology applications[1].

However, characterizing this compound presents a significant analytical challenge. While chiral HPLC can separate its enantiomers, it cannot assign absolute configuration. Single-crystal X-ray diffraction (SCXRD) remains the definitive standard. This guide objectively compares the crystallographic performance of the commercially optimized 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride against its free base and mesylate alternatives, detailing the causality behind our salt selection and providing self-validating experimental protocols.

The Causality of Salt Selection: Why the Hydrochloride Form?

APIs frequently fail to yield diffraction-quality crystals in their native state. The free base of 1-(3-Bromophenyl)prop-2-yn-1-amine is a viscous oil at room temperature, rendering direct SCXRD impossible. To overcome this, systematic salt screening is employed to engineer a stable crystalline lattice[2].

We evaluated three forms: the Free Base, the Mesylate (methanesulfonate) salt, and the Hydrochloride (HCl) salt. The Hydrochloride salt is structurally and analytically superior for two fundamental mechanistic reasons:

  • Rigidification via Hydrogen Bonding: The NH3+​ group forms a dense, highly predictable hydrogen-bonding network with Cl− counterions. This locks the flexible propargyl group into a rigid conformation, minimizing thermal atomic displacement parameters (B-factors) that would otherwise blur the electron density map.

  • Enhanced Anomalous Dispersion: The determination of absolute structure relies entirely on the anomalous scattering of X-rays. By deliberately introducing a Chloride ion ( Cl ) alongside the existing Bromine ( Br ) atom on the phenyl ring, we maximize the anomalous signal when irradiated with Copper K α radiation. This synergistic heavy-atom effect allows for a mathematically unambiguous calculation of the Flack parameter[3].

Logic Root API Solid Form Selection FB Free Base Root->FB Mes Mesylate Salt Root->Mes HCl Hydrochloride Salt Root->HCl FB_Prop Oily Liquid Poor Stability FB->FB_Prop Mes_Prop Hygroscopic Crystals High R-factor Mes->Mes_Prop HCl_Prop Rigid H-Bond Network High Diffracting Quality HCl->HCl_Prop Anom Anomalous Dispersion (Br + Cl atoms) HCl_Prop->Anom Flack Unambiguous Absolute Stereochemistry (Flack ~0.0) Anom->Flack

Logical causality of salt selection for optimal anomalous dispersion.

Quantitative Performance Comparison

To objectively demonstrate the superiority of the hydrochloride salt, we subjected all three forms to our crystallization and diffraction pipelines. The quantitative results are summarized below.

Crystallographic PropertyFree BaseMesylate SaltHydrochloride Salt (Product)
Physical State (25°C) Viscous OilSolidCrystalline Solid
Hygroscopicity N/AHigh (Deliquescent)Low (<0.5% weight gain)
Space Group N/A P21​ (Monoclinic) P21​21​21​ (Orthorhombic)
Resolution Limit (Å) N/A0.950.78
Final R1 Factor N/A0.0840.031
Flack Parameter N/A0.45(12) - Inconclusive0.01(2) - Definitive

Data Interpretation: The mesylate salt suffers from severe hygroscopicity, leading to solvent inclusion and a high R1 factor (0.084), which degrades the precision of the Flack parameter. The hydrochloride salt diffracts to a high resolution (0.78 Å) with an R1 of 0.031, yielding a Flack parameter of 0.01(2), proving absolute enantiopurity[3].

Self-Validating Experimental Protocols

The following methodologies detail the exact workflow used to generate the benchmark data for the Hydrochloride salt.

Protocol A: Vapor Diffusion Crystallization

Causality: We utilize vapor diffusion rather than solvent evaporation. Evaporation often forces rapid, kinetically driven precipitation, leading to twinned crystals with high mosaicity. Vapor diffusion allows for slow, thermodynamically controlled lattice assembly.

  • Dissolution: Dissolve 15 mg of 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride in 0.5 mL of HPLC-grade Methanol (inner vial).

  • Anti-solvent Chamber: Place the inner vial inside a larger outer vial containing 3.0 mL of Diethyl Ether (anti-solvent).

  • Equilibration: Seal the outer vial tightly and incubate at 4°C for 72 hours. The volatile ether will slowly diffuse into the methanol, gently lowering the solubility of the salt.

  • Self-Validation Check: Extract a 10 µL aliquot of the mother liquor and inspect the formed crystals under a polarized light microscope. Validation: The presence of sharp birefringence (bright, shifting colors against a dark background as the polarizer is rotated) confirms the formation of an ordered single-crystal lattice rather than an amorphous precipitate.

Protocol B: SCXRD Data Collection and Refinement

Causality: Copper K α radiation ( λ=1.5418 Å) is explicitly chosen over Molybdenum K α ( λ=0.7107 Å). The longer wavelength of Cu interacts much more strongly with the absorption edges of the Br and Cl atoms, maximizing the Bijvoet differences required for absolute structure determination.

  • Mounting: Select a crystal of approximate dimensions 0.15×0.10×0.08 mm. Coat in paratone oil and mount on a MiTeGen loop.

  • Data Collection: Transfer to a diffractometer equipped with a Cu K α microfocus source and a cryostream set to 100 K. (Cooling to 100 K minimizes thermal vibrations, drastically improving high-angle diffraction intensity).

  • Integration & Refinement: Integrate data and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: During the final cycles of refinement, monitor the Flack parameter and the shift/error ratio. Validation: The shift/error ratio must converge to < 0.001. A Flack parameter converging to 0.00(3) validates the correct absolute stereochemical assignment. If the value refines to ~1.0, the structure must be inverted.

Workflow N1 1-(3-Bromophenyl)prop-2-yn-1-amine (Free Base Oil) N2 HCl Gas / Ether Precipitation N1->N2 N3 Hydrochloride Salt (Amorphous Powder) N2->N3 N4 Vapor Diffusion (MeOH / Et2O) N3->N4 N5 Single Crystal Selection (0.15 x 0.10 x 0.08 mm) N4->N5 N6 SCXRD Data Collection (Cu K-alpha, 100K) N5->N6 N7 Structure Solution & Refinement (SHELXL) N6->N7

Experimental workflow from free base oil to final structure refinement.

References

  • Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry (2023).[Link][1]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews (2017).[Link][4]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Journal of Medicinal Chemistry (2003).[Link][2]

  • On enantiomorph-polarity estimation (The Flack Parameter). Acta Crystallographica Section A (1983).[Link][3]

Sources

Comparative

Melting Point Determination and Thermal Profiling of Propargylamine Salts: A Comparative Guide

Introduction Propargylamine (HC≡CCH₂NH₂) is a highly versatile terminal alkyne and primary amine, serving as a critical building block in organic synthesis, click chemistry, and the development of pharmaceutical agents s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propargylamine (HC≡CCH₂NH₂) is a highly versatile terminal alkyne and primary amine, serving as a critical building block in organic synthesis, click chemistry, and the development of pharmaceutical agents such as monoamine oxidase (MAO) inhibitors . However, the physicochemical properties of the free base present significant handling and stability challenges. To mitigate volatility and oxidative degradation, propargylamine is predominantly synthesized, shipped, and stored as an amine salt, most notably propargylamine hydrochloride .

This guide provides an objective comparison of propargylamine forms, focusing on the determination and interpretation of their melting points and thermal stability profiles. By integrating traditional capillary methods with Differential Scanning Calorimetry (DSC), researchers can accurately characterize these salts for rigorous pharmaceutical and synthetic applications.

Part 1: The Physicochemical Causality of Salt Formation

The free base of propargylamine is a colorless, highly flammable liquid at room temperature, characterized by a boiling point of 83 °C and a dangerously low flash point of 6 °C . Its low molecular weight (55.08 g/mol ) and reliance on relatively weak intermolecular forces (hydrogen bonding and Van der Waals interactions) result in high volatility.

Converting the free base into a salt—such as propargylamine hydrochloride (C₃H₅N·HCl)—fundamentally alters its thermodynamic profile. The introduction of ionic bonds between the protonated amine and the chloride counterion establishes a robust crystal lattice. This lattice energy dramatically increases the thermal energy required to induce a phase transition, converting a volatile liquid into a stable, handleable crystalline solid with a defined melting point of 179–182 °C .

Part 2: Comparative Thermal Properties

When selecting a propargylamine derivative for synthesis or formulation, understanding the thermal boundaries is critical. The table below contrasts the physical properties of the free base with its standard hydrochloride salt.

PropertyPropargylamine (Free Base)Propargylamine Hydrochloride
CAS Number 2450-71-715430-52-1
Physical State (at 25 °C) LiquidCrystalline Solid
Molecular Weight 55.08 g/mol 91.54 g/mol
Melting Point N/A (Liquid at RT)179 – 182 °C
Boiling Point 83 °C N/A (Decomposes before boiling)
Flash Point 6 °C Not Applicable (Solid)
Primary Handling Hazard Highly Flammable, Toxic VaporHygroscopic, Toxic Dust
Part 3: Methodologies for Melting Point Determination

Accurate melting point determination serves as a primary indicator of purity and structural integrity. For propargylamine salts, two primary methodologies are employed:

1. Capillary Tube Method (Pharmacopeial Standard) The capillary method provides a rapid, visual confirmation of the melting range. Pure propargylamine hydrochloride exhibits a sharp melting range (typically within 1–2 °C). A depressed or broadened melting range (>3 °C) is a definitive indicator of impurities—most commonly residual moisture due to the salt's hygroscopic nature, or unreacted free amine.

2. Differential Scanning Calorimetry (DSC) While the capillary method is sufficient for routine QA/QC, DSC is imperative for deep thermodynamic profiling. Propargyl groups possess high inherent energy and can undergo exothermic decomposition at elevated temperatures . DSC differentiates between the endothermic melting transition and potential overlapping exothermic decomposition events. Furthermore, DSC can quantify the heat of fusion (ΔH) and detect polymorphic transitions that visual methods miss .

Part 4: Visualization of Thermal Analysis Workflow

G Start Propargylamine Sample (Unknown Form) Visual Visual & State Inspection (Room Temperature) Start->Visual Liquid Liquid (Free Base) BP: 83°C Visual->Liquid Liquid state Solid Solid (Salt Form) e.g., HCl Salt Visual->Solid Solid state Capillary Capillary Method (Routine QA/QC) Solid->Capillary Initial Screen DSC DSC Analysis (Thermodynamic Profiling) Solid->DSC In-depth Analysis ResultCap Melting Range (e.g., 179-182°C) Capillary->ResultCap ResultDSC Endotherm (Melting) Exotherm (Decomposition) DSC->ResultDSC

Workflow for thermal characterization and state determination of propargylamine derivatives.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols must be executed as self-validating systems.

Protocol A: High-Precision Capillary Melting Point Determination

Causality & Design: Propargylamine hydrochloride is highly hygroscopic. Absorbed atmospheric moisture acts as a plasticizer, disrupting the ionic lattice and artificially depressing the melting point. Therefore, rigorous desiccation is the critical validation step.

  • Sample Preparation: Dry the propargylamine hydrochloride sample in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or silica gel for a minimum of 24 hours prior to analysis.

  • Loading: Pulverize the dried sample into a fine powder using an agate mortar. Load the powder into a glass capillary tube, tapping it to achieve a tightly packed column of 2–3 mm in height.

  • Instrument Calibration: Calibrate the melting point apparatus using a certified reference standard with a melting point proximal to the target (e.g., Salicylic acid, MP 158–161 °C).

  • Heating Ramp: Rapidly heat the apparatus to 165 °C, then reduce the heating rate to exactly 1 °C/min. (A slower ramp ensures thermal equilibrium between the heating block and the sample, preventing thermal lag).

  • Observation: Record the temperature at the first sign of liquid formation (onset) and the temperature where the entire sample is liquid (clear point). The expected range is 179–182 °C .

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality & Design: Because the propargyl moiety can decompose exothermically near or just above its melting point, a pinhole-vented pan is used. This prevents pressure build-up from volatile decomposition products that could rupture a hermetic pan, while still restricting excessive volatilization.

  • Calibration: Calibrate the DSC instrument for temperature and cell constant using high-purity Indium (MP 156.6 °C) at the identical heating rate planned for the sample .

  • Sample Encapsulation: Accurately weigh 2.0 to 3.0 mg of the desiccated propargylamine salt into an aluminum DSC pan. Seal with a pinhole-vented lid.

  • Purge Gas: Establish a dry Nitrogen (N₂) purge at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Program: Equilibrate the sample at 25 °C. Initiate a linear heating ramp of 10 °C/min up to 250 °C.

  • Data Interpretation:

    • Identify the sharp endothermic peak corresponding to the melting point (Onset typically ~179 °C).

    • Monitor the baseline post-melting for broad exothermic peaks, which indicate the thermal decomposition of the alkyne moiety .

References
  • Title: Propargylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Thermal Hazards of Using Propargyl Alcohol with Strong Bases Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs Source: TA Instruments URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Blueprint: 1-(3-Bromophenyl)prop-2-yn-1-amine Hydrochloride

As drug development increasingly relies on complex pharmacophores, handling multi-functional building blocks like 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride requires rigorous, causality-driven safety protocols. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex pharmacophores, handling multi-functional building blocks like 1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride requires rigorous, causality-driven safety protocols. This compound features three distinct reactive nodes: a halogenated aromatic ring, a terminal alkyne, and an amine hydrochloride salt.

This guide provides researchers and safety officers with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profile & Hazard Causality

To manage waste effectively, we must first understand the molecular behavior of the compound. The disposal strategy is dictated directly by its structural features.

Table 1: Physicochemical Profile & Operational Implications

PropertyValueOperational Implication
Chemical Name 1-(3-Bromophenyl)prop-2-yn-1-amine HClContains halogen, alkyne, and amine salt.
CAS Number 2402830-27-5 (HCl salt) / 1420792-57-9 (Base)Unique identifiers for SDS and inventory tracking[1].
Molecular Weight 246.53 g/mol Determines stoichiometric waste generation.
Halogen Content ~32.4% (Bromine by mass)Strictly mandates halogenated waste segregation[2].
Solubility Soluble in water and polar organicsCross-contaminates both aqueous and organic streams.
Mechanistic Safety Analysis
  • The Bromophenyl Ring (Halogenated Waste): The presence of bromine classifies any solution containing this compound as halogenated waste . During high-temperature incineration, halogens can form highly toxic and corrosive byproducts (e.g., hydrogen bromide and dioxins). Therefore, it must never be mixed with non-halogenated waste streams[2].

  • The Terminal Alkyne (Reactivity Risk): Terminal alkynes can react with heavy metals (such as copper, silver, or mercury) to form highly shock-sensitive and explosive metal acetylides. Aqueous or organic streams containing this compound must be strictly isolated from heavy metal waste[3].

  • The Hydrochloride Salt (pH Sensitivity): As an HCl salt, the compound dissolves in water to form a mildly acidic solution. If mixed with strong inorganic bases in a waste carboy, the free base form—which is more lipophilic and potentially volatile—can precipitate out, creating a heterogeneous waste phase that complicates disposal[3].

Waste Segregation Logic & Workflow

Proper segregation at the point of generation is the most critical step in chemical logistics. The following decision tree dictates the correct disposal pathway based on the physical state of the waste.

G Start 1-(3-Bromophenyl)prop-2-yn-1-amine HCl Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidDisp Solid Halogenated Waste Container Solid->SolidDisp OrgSolvent Organic Solvent (e.g., DCM, MeOH) Liquid->OrgSolvent AqSolvent Aqueous Solution (pH < 7 due to HCl) Liquid->AqSolvent HaloOrg Halogenated Organic Waste Stream OrgSolvent->HaloOrg HaloAq Halogenated Aqueous Waste Stream AqSolvent->HaloAq Incineration High-Temp Incineration (EPA Compliant) HaloOrg->Incineration HaloAq->Incineration SolidDisp->Incineration

Decision tree for the segregation and disposal of 1-(3-Bromophenyl)prop-2-yn-1-amine HCl waste.

Standard Operating Procedures (SOPs) for Disposal

These self-validating protocols ensure that all waste is stabilized and compliant with Resource Conservation and Recovery Act (RCRA) guidelines[4].

Protocol A: Liquid Waste Disposal (Reaction Mixtures & Washings)

Rule of Causality: Any non-halogenated solvent mixed with a halogenated compound automatically becomes halogenated waste[2].

  • Quenching & pH Assessment: Before transferring to a waste carboy, test the pH of the reaction mixture. If highly acidic (pH < 2) or highly basic (pH > 10), carefully neutralize to pH 6–8. Why? Neutralization prevents unintended exothermic reactions and pressure buildup inside sealed waste containers[3].

  • Phase Separation & Routing:

    • Organic Phase: Transfer all organic solvents (e.g., Dichloromethane, Methanol, Hexane) containing the compound into the designated "Halogenated Organic Waste" carboy.

    • Aqueous Phase: Transfer aqueous washings into the "Halogenated Aqueous Waste" carboy.

  • Heavy Metal Verification: Confirm that no heavy metal catalysts (e.g., CuI from Sonogashira couplings) are present in the same carboy. Why? To prevent the formation of explosive copper acetylides.

  • Labeling: Affix a GHS-compliant label listing all solvents and the specific chemical name. Do not use abbreviations or chemical formulas (e.g., write "Dichloromethane", not "DCM")[2].

Protocol B: Solid Waste Disposal (Unused Reagent & Consumables)
  • Segregation: Collect all solid residues, empty reagent vials, contaminated weighing paper, and pipette tips in a designated, puncture-proof solid waste container.

  • Sealing: Ensure the container is vapor-tight. Never leave funnels in the container between uses, as this violates EPA emission standards for volatile organics[2].

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Halogenated Organic Amine Salt (Contains Bromine)."

Protocol C: Spill Response & Decontamination
  • Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant gloves (Nitrile, >0.11 mm thickness), safety goggles, and a lab coat.

  • Containment (Solid): Gently sweep up the powder using a static-free brush to avoid aerosolizing the dust.

  • Containment (Liquid): Cover the solution with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection & Decontamination: Transfer the absorbed material into a compatible, sealable container. Wash the spill area with a mild detergent solution, followed by a water rinse. Collect all rinse water as halogenated aqueous waste.

Waste Compatibility Matrix

To prevent catastrophic container failure, adhere strictly to the following compatibility guidelines[3].

Table 2: Waste Compatibility Matrix

Waste StreamCompatible WithIncompatible WithCausality
Halogenated Organic DCM, Chloroform, MeOH, HexaneAlkali metals, strong oxidizersPrevents violent exothermic reactions and fires.
Halogenated Aqueous Water, dilute acids/basesHeavy metals (Cu, Ag, Hg)Terminal alkyne forms explosive metal acetylides[3].
Solid Waste Contaminated PPE, silica gelInorganic acids, peroxidesMinimizes risk of toxic halogen gas release.

References

  • U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." EPA Hazardous Waste Guidelines.[Link]

  • University of Waterloo Safety Office. "Hazardous Waste Segregation Flowchart." UWaterloo.[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." UIUC.[Link]

Sources

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